Product packaging for Hydroxyethyl-|A-cyclodextrin(Cat. No.:)

Hydroxyethyl-|A-cyclodextrin

Cat. No.: B1228990
M. Wt: 2060.1 g/mol
InChI Key: TUOVZYHNLDIIMD-UHFFFAOYSA-N
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Description

Overview of Cyclodextrin (B1172386) Structural Architecture and Derivatives

Cyclodextrins (CDs) are a family of cyclic oligosaccharides that result from the enzymatic degradation of starch. mdpi.comresearchgate.net They are composed of α-(1→4) linked D-glucopyranose units, forming a truncated cone or doughnut-shaped structure. tandfonline.comacs.orgmdpi.com The most common naturally occurring cyclodextrins are α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, which consist of six, seven, and eight glucose units, respectively. nih.govwikipedia.org

This unique structure features a hydrophilic outer surface and a hydrophobic inner cavity. longdom.orgmdpi.com This duality allows cyclodextrins to encapsulate a wide variety of guest molecules, particularly those that are hydrophobic, forming inclusion complexes. longdom.orgtandfonline.com The formation of these host-guest complexes does not involve the breaking or making of covalent bonds. tandfonline.com

To enhance their properties and expand their applications, native cyclodextrins can be chemically modified. acs.org These modifications typically involve the substitution of the hydroxyl groups, leading to a wide array of cyclodextrin derivatives with altered solubility, stability, and complexation abilities. acs.orgmdpi.com Common derivatives include methylated, hydroxypropylated, and sulfobutylated cyclodextrins. researchgate.netmdpi.com

Native Cyclodextrin Number of Glucose Units Cavity Diameter (Å) Aqueous Solubility at 25°C ( g/100 mL)
α-Cyclodextrin64.7 - 5.314.5
β-Cyclodextrin76.0 - 6.51.85
γ-Cyclodextrin87.5 - 8.323.2

This table presents the basic properties of the three most common native cyclodextrins. mdpi.com

Rationale for Hydroxyethyl (B10761427) Derivatization of β-Cyclodextrins

β-cyclodextrin is frequently chosen for derivatization due to its suitable cavity size for a wide range of guest molecules and its availability. mdpi.comatamanchemicals.com However, its relatively low aqueous solubility can be a limiting factor in some applications. mdpi.combeilstein-journals.org

The hydroxyethylation of β-cyclodextrin to form Hydroxyethyl-β-cyclodextrin (HE-β-CD) addresses this limitation. The introduction of hydroxyethyl groups onto the cyclodextrin structure significantly increases its water solubility. nih.gov This enhanced solubility is a primary reason for its development and use in various scientific and industrial fields. Furthermore, this modification can also increase the size of the cyclodextrin cavity, potentially improving its ability to form complexes with certain guest molecules. researchgate.net Studies have also indicated that HE-β-CD exhibits lower hemolytic activity compared to both β-cyclodextrin and another common derivative, hydroxypropyl-β-cyclodextrin.

Historical Context of Hydroxyethyl-β-cyclodextrin Research Trajectories

The history of cyclodextrin research can be broadly divided into three periods: discovery (1891-1930s), development (1930s-1970s), and industrial application (1970s onwards). researchgate.net The initial discovery of "cellulosine" by A. Villiers in 1891, later identified as cyclodextrins by F. Schardinger, laid the groundwork for over a century of research. mdpi.comwikipedia.org The elucidation of their cyclic structure in the mid-20th century was a pivotal moment, leading to a deeper understanding of their complexation capabilities. nih.gov

The development of cyclodextrin derivatives, including Hydroxyethyl-β-cyclodextrin, gained momentum as researchers sought to overcome the limitations of the native forms, particularly the low water solubility of β-cyclodextrin. Early work focused on synthesizing and characterizing these new derivatives. For instance, research in the late 1980s demonstrated the effectiveness of partially substituted hydroxyethyl-β-cyclodextrin as a chiral mobile phase additive in thin-layer chromatography for separating enantiomers and diastereomers. nih.gov This highlighted its potential in analytical chemistry. Subsequent research has expanded into a multitude of fields, driven by the advantageous properties conferred by the hydroxyethyl groups.

Current Paradigms in Hydroxyethyl-β-cyclodextrin Scholarly Investigations

Contemporary research on Hydroxyethyl-β-cyclodextrin is multifaceted, exploring its application in diverse and advanced areas. A significant focus remains on its use in pharmaceutical formulations to enhance the solubility and stability of poorly water-soluble drugs. biosynth.comcymitquimica.com For example, it has been investigated for its ability to form inclusion complexes with drugs like indomethacin (B1671933) and luteolin. nih.govnih.gov

Beyond traditional drug delivery, HE-β-CD is being explored in the development of sophisticated drug delivery systems. This includes its incorporation into hydrogels for applications like medicated soft contact lenses, where it can modulate drug loading and release properties. nih.govnih.gov In a study, poly(hydroxyethyl methacrylate) hydrogels containing HE-β-CD were shown to sustain the delivery of drugs for several days. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C84H154O56 B1228990 Hydroxyethyl-|A-cyclodextrin

Properties

Molecular Formula

C84H154O56

Molecular Weight

2060.1 g/mol

IUPAC Name

1-[[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecakis(1-hydroxyethoxy)-10,15,20,25,30,35-hexakis(1-hydroxyethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]ethanol

InChI

InChI=1S/C84H154O56/c1-29(85)106-22-50-57-64(113-36(8)92)71(120-43(15)99)78(127-50)135-58-51(23-107-30(2)86)129-80(73(122-45(17)101)65(58)114-37(9)93)137-60-53(25-109-32(4)88)131-82(75(124-47(19)103)67(60)116-39(11)95)139-62-55(27-111-34(6)90)133-84(77(126-49(21)105)69(62)118-41(13)97)140-63-56(28-112-35(7)91)132-83(76(125-48(20)104)70(63)119-42(14)98)138-61-54(26-110-33(5)89)130-81(74(123-46(18)102)68(61)117-40(12)96)136-59-52(24-108-31(3)87)128-79(134-57)72(121-44(16)100)66(59)115-38(10)94/h29-105H,22-28H2,1-21H3

InChI Key

TUOVZYHNLDIIMD-UHFFFAOYSA-N

Canonical SMILES

CC(O)OCC1C2C(C(C(O1)OC3C(OC(C(C3OC(C)O)OC(C)O)OC4C(OC(C(C4OC(C)O)OC(C)O)OC5C(OC(C(C5OC(C)O)OC(C)O)OC6C(OC(C(C6OC(C)O)OC(C)O)OC7C(OC(C(C7OC(C)O)OC(C)O)OC8C(OC(O2)C(C8OC(C)O)OC(C)O)COC(C)O)COC(C)O)COC(C)O)COC(C)O)COC(C)O)COC(C)O)OC(C)O)OC(C)O

Synonyms

2-hydroxyethyl-beta-cyclodextrin
HEBCD

Origin of Product

United States

Synthesis and Functionalization Strategies of Hydroxyethyl |a| Cyclodextrin

Methodologies for Hydroxyethyl (B10761427) Group Introduction

The introduction of hydroxyethyl groups onto the β-cyclodextrin molecule can be achieved through several synthetic routes, which can be broadly categorized into regioselective and non-regioselective methods. The choice of method depends on the desired degree of substitution and the specific positions of the hydroxyethyl groups on the cyclodextrin (B1172386) scaffold.

Regioselective Synthesis Approaches for Hydroxyethyl-β-cyclodextrin

Regioselective synthesis aims to introduce functional groups at specific positions on the cyclodextrin molecule. For β-cyclodextrin, the primary hydroxyl groups at the C-6 position are more nucleophilic and sterically accessible than the secondary hydroxyl groups at the C-2 and C-3 positions, making them the primary targets for modification. encyclopedia.pubnih.gov

One common strategy for regioselective functionalization involves the use of protecting groups to block certain hydroxyl groups while leaving others available for reaction. For instance, selective tosylation of the primary hydroxyl groups is a key step in many regioselective syntheses. researchgate.nethereon.de The resulting tosylated β-cyclodextrin can then undergo nucleophilic substitution with a hydroxyethyl-containing nucleophile.

Another approach to achieve regioselectivity is through enzymatic synthesis. Enzymes, such as proteases, can catalyze the transesterification of β-cyclodextrin with a vinyl ester of a hydroxyethyl-containing molecule, leading to mono-substitution at the C-2 secondary hydroxyl group. nih.gov The use of different enzymes and reaction conditions can allow for the selective functionalization of other hydroxyl positions as well.

Researchers have also explored the use of metal ions to direct the regioselectivity of the reaction. For example, copper (II) ions can mediate the ditosylation of β-cyclodextrin, leading to the preferential formation of 6A,6C- and 6A,6D-ditosyl-β-CD isomers. beilstein-journals.org These intermediates can then be further reacted to introduce hydroxyethyl groups at these specific positions.

The selective allylation of hydroxyl groups at the 2 and 6 positions has also been demonstrated as a viable route. nih.gov The resulting per(2,6-di-O-allyl)-β-CD can then be subjected to further reactions, such as oxidative hydroboration, to yield the desired hydroxyethylated derivative. nih.gov

Table 1: Comparison of Regioselective Synthesis Methods

Method Reagents/Catalyst Position of Hydroxyethylation Key Features
Protecting Group Strategy Tosyl chloride, protecting groups, hydroxyethyl nucleophile Primarily C-6 Allows for precise control over substitution pattern. researchgate.nethereon.de
Enzymatic Synthesis Protease, vinyl ester of hydroxyethyl-containing molecule C-2 Offers high selectivity under mild conditions. nih.gov
Metal-Directed Synthesis Copper (II) ions, tosyl chloride 6A,6C and 6A,6D Provides specific regioisomers of disubstituted products. beilstein-journals.org

Non-Regioselective Hydroxyethylation Protocols

Non-regioselective methods result in a random distribution of hydroxyethyl groups on the β-cyclodextrin molecule. These methods are often simpler and more cost-effective than regioselective approaches and are suitable for applications where a precise substitution pattern is not critical.

A widely used non-regioselective method involves the reaction of β-cyclodextrin with ethylene (B1197577) oxide in an alkaline aqueous solution. The degree of substitution can be controlled by adjusting the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Another common reagent for non-regioselective hydroxyethylation is 2-chloroethanol (B45725) in the presence of a base.

The reaction of β-cyclodextrin with propylene (B89431) oxide, a similar epoxide, also leads to non-ionic derivatives, in this case, hydroxypropyl-β-cyclodextrin. google.com This highlights the general applicability of using epoxides for the non-regioselective alkylation of cyclodextrins.

Mechanochemical Synthesis Techniques for Hydroxyethyl-β-cyclodextrin

Mechanochemistry, which involves using mechanical force to induce chemical reactions, has emerged as a green and efficient alternative for the synthesis of cyclodextrin derivatives. nih.govcyclodextrinnews.com This solvent-free or low-solvent approach offers several advantages, including shorter reaction times and reduced environmental impact. nih.govrsc.org

Mechanochemical synthesis of hydroxyethyl-β-cyclodextrin can be performed by ball milling or twin-screw extrusion of a mixture of β-cyclodextrin and a hydroxyethylating agent. nih.govsibran.rusibran.ru The intense mechanical forces generated during milling or extrusion promote the reaction between the components at the molecular level. sibran.ru Studies have shown that mechanochemical methods can be used to prepare water-soluble intermolecular complexes of polysaccharides and β-cyclodextrin with agents like hydroxyethyl starch. sibran.rusibran.ru This technique has also been successfully applied to the synthesis of β-cyclodextrin polymers. nih.govcyclodextrinnews.com

Post-Synthetic Modification of Hydroxyethyl-β-cyclodextrin

Once hydroxyethyl-β-cyclodextrin has been synthesized, it can be further modified to introduce additional functionalities, leading to the development of multi-functional derivatives with tailored properties.

Further Functionalization of Residual Hydroxyl Groups

The residual hydroxyl groups on the hydroxyethyl-β-cyclodextrin molecule, including those on the newly introduced hydroxyethyl chains, can be further functionalized. These modifications can be used to attach a variety of chemical moieties, such as other alkyl groups, polymers, or targeting ligands.

For example, the remaining hydroxyl groups can be methylated or benzylated to create more lipophilic derivatives. researchgate.net This can alter the solubility and complexation properties of the cyclodextrin. Additionally, these hydroxyl groups can be converted to other functional groups, such as azides or alkynes, which can then be used in "click" chemistry reactions to attach other molecules. beilstein-journals.org

Copolymerization of a methacrylated derivative of β-cyclodextrin with hydroxyethyl methacrylate (B99206) (HEMA) has been explored to create hydrogels with tunable mechanical and drug-loading properties. nih.gov The residual hydroxyl groups on the hydroxyethyl-β-cyclodextrin can also be functionalized to create platforms for specific applications, such as the covalent functionalization of reduced graphene oxide (RGO) for sensor development. mdpi.com

Development of Multi-Functional Hydroxyethyl-β-cyclodextrin Derivatives

The ability to introduce multiple and different functional groups onto the hydroxyethyl-β-cyclodextrin scaffold opens up possibilities for creating multi-functional derivatives with enhanced capabilities. These derivatives can be designed to have specific properties for advanced applications.

For instance, by combining the solubilizing properties of the hydroxyethyl groups with the targeting ability of a specific ligand, a multi-functional derivative can be created for targeted drug delivery. The development of such systems often involves a multi-step synthetic approach, where different functional groups are sequentially introduced onto the cyclodextrin. nih.govnih.gov

The synthesis of conjugates of methylated cyclodextrin derivatives and hydroxyethyl starch (HES) demonstrates the creation of multi-functional polymers with interesting properties, such as lower critical solution temperatures. beilstein-journals.org Furthermore, the modification of hydroxyethyl-β-cyclodextrin can lead to materials with improved biological properties and reduced cytotoxicity compared to the parent β-cyclodextrin. beilstein-journals.org The versatility of cyclodextrin chemistry allows for the design of complex, multi-purpose systems for a wide range of applications. jchr.orgcyclodextrinnews.com

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
Hydroxyethyl-β-cyclodextrin HE-β-CD
β-cyclodextrin β-CD
Tosyl chloride TsCl
6A,6C-ditosyl-β-CD
6A,6D-ditosyl-β-CD
per(2,6-di-O-allyl)-β-CD
Ethylene oxide
2-chloroethanol
Propylene oxide
Hydroxypropyl-β-cyclodextrin HP-β-CD
Hydroxyethyl starch HES
Reduced graphene oxide RGO
Hydroxyethyl methacrylate HEMA
Methylated β-cyclodextrin

Polymerization of Hydroxyethyl-β-cyclodextrin and Its Derivatives

Polymerization of HE-β-CD can lead to the formation of both linear and cross-linked polymers, each with unique characteristics and applications. These polymeric structures can be further modified through grafting and co-polymerization techniques.

Linear polymers of β-cyclodextrin can be synthesized through methods like step-growth polyaddition or polycondensation of bis-functionalized β-CDs. nsf.gov One approach involves the condensation of a diamino acid derivative of β-cyclodextrin with difunctionalized polyethylene (B3416737) glycol (PEG) comonomers to produce high molecular weight linear polymers. nih.govillinois.edu These polymers exhibit high solubility in aqueous solutions. nih.govillinois.edu Another method for creating linear poly(β-CD) is through ring-opening metathesis polymerization (ROMP), which allows for the synthesis of polymers with controlled molecular weights and low dispersity. nsf.gov

Grafting β-cyclodextrin derivatives onto a polymer backbone is another strategy to create linear polymers. For instance, β-CD can be grafted onto poly[(methyl vinyl ether)-alt-(maleic anhydride)] via an esterification method, resulting in water-soluble polymers with varying amounts of β-CD. researchgate.net

Cross-linked HE-β-CD polymeric networks, often in the form of hydrogels, are synthesized through various polymerization techniques. A common method is free radical copolymerization. For example, β-cyclodextrin can be cross-linked with methacrylic acid using a crosslinking agent like ethylene glycol dimethacrylate (EGDMA) and an initiator such as benzoyl peroxide to form a three-dimensional network. cellulosechemtechnol.rocellulosechemtechnol.ro The resulting hydrogels exhibit porous structures and high thermal stability. cellulosechemtechnol.rocellulosechemtechnol.ro

Another approach involves the use of free radical polymerization to create hydrogel beads from β-cyclodextrin, carboxymethyl cellulose (B213188) (CMC), and acrylic acid (AA), with N,N'-methylenebis-acrylamide (MBA) as the cross-linker. nih.govplos.org These hydrogels demonstrate pH-responsive swelling and drug release properties. nih.govplos.org The crosslinking reaction between the polymer components and the monomer is confirmed by the appearance of new absorption bands in FTIR spectra. nih.govplos.org

The table below summarizes different cross-linking agents and the resulting polymer characteristics.

Cross-linking AgentMonomer/Polymer SystemResulting Polymer Characteristics
Ethylene glycol dimethacrylate (EGDMA)β-cyclodextrin, Methacrylic acidPorous network structure, high thermal stability. cellulosechemtechnol.rocellulosechemtechnol.ro
N,N'-methylenebis-acrylamide (MBA)β-cyclodextrin, Carboxymethyl cellulose, Acrylic acidThermodynamically stable, porous structure, pH-responsive. nih.govplos.org
Pyromellitic dianhydrideAmino-β-cyclodextrinWater-soluble, polyampholytic polymer. mdpi.com
Glutaraldehyde(2-hydroxypropyl)-β-cyclodextrin, Polyvinyl alcoholImmobilized ecological adsorbent. mdpi.com

Graft polymerization is a versatile method to modify the properties of polymers by attaching side chains of a different chemical nature to the main polymer backbone. nih.gov This technique can enhance properties like solubility, morphology, and biocompatibility. nih.gov In the context of β-cyclodextrin, grafting can be achieved through "grafting-to," "grafting-from," and "grafting-through" approaches. nih.gov

One example is the grafting of monoallyl derivative of β-cyclodextrins to a poly(methylhydrosiloxane) (B7799882) polymer via hydrosilylation. researchgate.net This process can be limited by the steric hindrance of the bulky cyclodextrin molecule. researchgate.net Another method involves grafting β-cyclodextrin onto a copolymer of methyl vinyl ether and maleic anhydride. researchgate.net

Co-polymerization is another important technique. For instance, a pentablock copolymer can be synthesized by capping a triblock copolymer with poly(2-hydroxyethyl-methacrylate) (PHEMA) blocks via atom transfer radical polymerization (ATRP). nih.gov This allows for self-assembly with γ-cyclodextrins in aqueous solutions. nih.gov

The following table outlines various grafting and co-polymerization techniques for HE-β-CD.

TechniquePolymer SystemKey Features
HydrosilylationMonoallyl β-cyclodextrin and poly(methylhydrosiloxane)Steric hindrance can limit grafting rate. researchgate.net
Esterificationβ-cyclodextrin and poly[(methyl vinyl ether)-alt-(maleic anhydride)]Produces water-soluble grafted polymers. researchgate.net
Atom Transfer Radical Polymerization (ATRP)PPO-b-PEO-b-PPO and PHEMAForms a pentablock copolymer that self-assembles with γ-CD. nih.gov
Free Radical Graft Copolymerizationβ-cyclodextrin and Methacrylic acidCreates a cross-linked hydrogel structure. cellulosechemtechnol.rocellulosechemtechnol.ro

Supramolecular polymers are formed through non-covalent interactions, such as host-guest complexation. researchgate.net The ability of cyclodextrins to form inclusion complexes with hydrophobic guest molecules is a key driving force for the assembly of these polymers. beilstein-journals.org

A common example involves the interaction between β-cyclodextrin and adamantyl (Ad) groups. nsf.gov Linear polymers with Ad groups at both ends can be cross-linked by poly(β-CD) through the formation of β-CD/Ad inclusion complexes, leading to the creation of supramolecular polymer networks (SPNs). nsf.gov These networks can form elastomeric materials upon removal of the solvent. nsf.gov

Supramolecular polymer brushes can also be synthesized via surface-initiated atom transfer radical polymerization (ATRP) from adamantane-functionalized initiators that are non-covalently bound to β-cyclodextrin-modified substrates. nih.gov The stability of these brushes is influenced by the strength of the host-guest interactions. nih.gov

Grafting and Co-polymerization Techniques

Green Chemistry Approaches in Hydroxyethyl-β-cyclodextrin Synthesis

Green chemistry principles are increasingly being applied to the synthesis and modification of cyclodextrins to create more environmentally friendly processes. researchgate.net A significant focus is on reducing or eliminating the use of hazardous organic solvents. researchgate.netnih.gov

Mechanochemistry, which involves reactions in the solid state induced by grinding or milling, has emerged as a promising solvent-free method for preparing cyclodextrin derivatives. mdpi.comnih.gov This technique can be highly efficient and can lead to the formation of products that are difficult to obtain through solution-based methods. nih.gov For example, anhydrous cyclodextrin can be reacted with carbonyl diimidazole in a ball mill to produce a polymer. mdpi.com

The use of water as a solvent is another key aspect of green synthesis. nih.gov β-cyclodextrin itself can act as a supramolecular catalyst in aqueous media for various organic reactions, promoting eco-friendly synthesis. nih.goveurjchem.com For instance, the synthesis of pyrrolidinone derivatives can be achieved using β-cyclodextrin as a catalyst in a water-ethanol mixture at room temperature. nih.gov

The table below highlights some green chemistry approaches in the context of cyclodextrin chemistry.

Green Chemistry ApproachDescriptionExample
Mechanochemistry (Grinding)Solvent-free reaction in the solid state. mdpi.comnih.govReaction of anhydrous cyclodextrin and carbonyl diimidazole in a ball mill. mdpi.com
Aqueous SynthesisUsing water as a green solvent. nih.govβ-cyclodextrin catalyzed synthesis of pyrrolidinone derivatives in a water-ethanol medium. nih.gov
Supramolecular CatalysisUtilizing β-cyclodextrin as a catalyst in water. researchgate.neteurjchem.comSynthesis of 1,8-dioxooctahydroxanthenes using β-cyclodextrin as a catalyst in water. eurjchem.com

Advanced Characterization Methodologies for Hydroxyethyl |a| Cyclodextrin and Its Inclusion Complexes

Spectroscopic Techniques for Structural Elucidation and Complex Formation

Spectroscopic methods are indispensable for confirming the formation of inclusion complexes and for detailing the structural interplay between the host HE-β-CD and its guest molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying HE-β-CD inclusion complexes in solution. It provides detailed information on the molecular structure and interactions.

The formation of an inclusion complex between HE-β-CD and a guest molecule is evidenced by changes in the chemical shifts of the protons of both the host and the guest. d-nb.infonih.gov Protons located within the hydrophobic cavity of the cyclodextrin (B1172386), specifically H-3 and H-5, typically exhibit the most significant chemical shift changes upon inclusion of a guest molecule. d-nb.infomdpi.comuc.pt This is due to the altered magnetic environment experienced by these protons when the guest is present. mdpi.com An upfield shift (to a lower ppm value) of the guest's protons can also be observed, indicating their encapsulation within the cyclodextrin cavity. farmaciajournal.com The magnitude of these shifts can provide information about the depth of inclusion and the strength of the interaction. d-nb.info For instance, if the chemical shift change is more pronounced for the H-3 proton, it suggests a shallow inclusion within the cavity. nih.gov

Conversely, protons on the exterior of the HE-β-CD molecule, such as H-2 and H-4, generally show negligible changes in their chemical shifts. mdpi.com By monitoring the chemical shift changes of specific protons as a function of the host or guest concentration, it is possible to determine the stoichiometry of the complex, which is often found to be 1:1. mdpi.combeilstein-journals.org

Table 1: Representative ¹H-NMR Chemical Shift Changes (Δδ) Upon Complexation with HE-β-CD

Guest Molecule Host Protons with Significant Δδ Guest Protons with Significant Δδ Observed Stoichiometry
Ethanamizuril H-3, H-5 (upfield shift) Benzene ring protons 1:1 mdpi.com
Dexamethorphan H-3, H-5 Amino moieties 1:1 nih.gov
Luteolin Not specified B ring protons 1:1 nih.gov
Pipemidic Acid H-5 Aromatic protons 1:1 mdpi.com
Repaglinide Not specified Aliphatic and aromatic protons Not specified farmaciajournal.com

Two-dimensional (2D) NMR techniques, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the spatial orientation of the guest molecule within the HE-β-CD cavity. nih.gov ROESY experiments detect through-space interactions between protons that are in close proximity (typically within 4-5 Å), providing direct evidence of intermolecular connections. nih.govmdpi.com

The presence of cross-peaks between the protons of the guest molecule and the internal protons (H-3 and H-5) of the HE-β-CD cavity in a ROESY spectrum confirms the formation of an inclusion complex and reveals the specific parts of the guest that are encapsulated. beilstein-journals.orgnih.gov For example, observing correlations between the aromatic protons of a guest and the H-3 and H-5 protons of HE-β-CD indicates that the aromatic portion of the guest is inserted into the cavity. nih.gov The pattern of these intermolecular cross-peaks allows for a detailed mapping of the guest's orientation, including the depth of penetration and which end of the guest molecule enters the cavity. escholarship.orgias.ac.in

Table 2: Examples of Guest Orientation Determined by ROESY with Cyclodextrins

Guest Molecule Interacting Host Protons Interacting Guest Protons Inferred Orientation
Dexamethorphan HP-β-CD cavity protons Amino moieties Amino groups inside the hydrophobic cavity. nih.gov
Pipemidic Acid H-5 of β-CD Methyl group Aromatic part included in the cavity, piperazinyl group outside. mdpi.com
Amitriptyline H-3' and H-5' of β-CD Protons H9, H10, and H11 Aromatic ring system deeply inserted into the cavity. beilstein-journals.org
Phenylalanine Not specified Non-polar portion Encapsulation of the non-polar part of the amino acid. ital.sp.gov.br

Solid-state NMR (ssNMR) is a crucial technique for characterizing HE-β-CD inclusion complexes in their solid form, providing information that is often inaccessible by other methods. nih.gov The most common ssNMR experiment for these systems is ¹³C cross-polarization/magic-angle spinning (CP/MAS). nih.gov This technique is sensitive to the local molecular environment and dynamics. nih.gov

The formation of an inclusion complex can be confirmed by the appearance of new resonances or significant changes in the chemical shifts of both the host and guest carbon atoms in the ¹³C CP/MAS spectrum. nih.gov These changes indicate a modification of the electronic environment of the nuclei upon complexation. Furthermore, ssNMR can be used to study the dynamics of the guest molecule within the cyclodextrin cavity and to identify the presence of amorphous forms of the guest stabilized by the interaction with the host. nih.gov Proton and carbon spin-lattice relaxation times measured by ssNMR can provide further insights into the structure and dynamics of the complex, indicating a common spin reservoir between the host and guest. nih.gov

2D NMR Correlation Methods (e.g., ROESY) for Guest Orientation

Fourier Transform-Infrared (FT-IR) Spectroscopy for Interaction Confirmation

Fourier Transform-Infrared (FT-IR) spectroscopy is a widely used technique to confirm the formation of an inclusion complex between HE-β-CD and a guest molecule in the solid state. nih.govnih.gov The principle lies in the fact that the vibrational frequencies of functional groups in the guest molecule can be altered upon its inclusion into the cyclodextrin cavity due to changes in its microenvironment and potential intermolecular interactions. mdpi.com

The FT-IR spectrum of a true inclusion complex is not simply a superposition of the spectra of the individual components. nih.gov Often, the characteristic absorption bands of the guest molecule may decrease in intensity, shift to different wavenumbers, or even disappear entirely. mdpi.comnih.gov For example, the stretching vibration of a carbonyl group (C=O) in a guest molecule might be weakened or shifted upon complexation due to the formation of intermolecular hydrogen bonds with the hydroxyl groups of the HE-β-CD. mdpi.com The spectrum of the inclusion complex typically resembles that of the parent cyclodextrin, with the guest's spectral features being significantly masked or altered. nih.gov

Table 3: Illustrative FT-IR Spectral Changes in Cyclodextrin Inclusion Complexes

Guest Molecule Host Molecule Key Spectral Changes in Guest Molecule Reference
Flavonoids HP-β-CD Disappearance of characteristic flavonoid peaks; C=O stretching region shows fundamental changes. nih.govpnfs.or.kr nih.govpnfs.or.kr
Ethanamizuril HP-β-CD C=O absorption peak at 1700 cm⁻¹ is weakened in intensity. mdpi.com mdpi.com
Domperidone HP-β-CD Prominent and characteristic peaks of the drug are still present, indicating the drug's intactness. nih.gov nih.gov
Luteolin G-β-CD Changes in characteristic spectral properties of luteolin. nih.gov nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for studying the formation of inclusion complexes in solution, particularly when the guest molecule possesses a chromophore. pnfs.or.kr The basis of this technique is that the electronic transitions of the guest molecule can be perturbed when it is transferred from the aqueous environment into the less polar, hydrophobic cavity of the HE-β-CD. pnfs.or.kr

This change in the microenvironment often leads to a modification of the guest's absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity. mdpi.compnfs.or.kr While HE-β-CD itself does not absorb in the typical UV-Vis range, the formation of an inclusion complex can cause a decrease in the absorbance of the guest molecule, accompanied by a small bathochromic (red) or hypsochromic (blue) shift of the λmax. pnfs.or.kr These spectral changes, although sometimes subtle (e.g., a shift of ≈2 nm), are indicative of the guest's encapsulation within the cyclodextrin cavity. pnfs.or.krresearchgate.net Furthermore, UV-Vis spectroscopy can be employed in continuous variation methods (Job's plot) to determine the stoichiometry of the inclusion complex in solution. mdpi.commdpi.com

Table 4: Summary of UV-Vis Spectroscopic Data for Cyclodextrin Complexation

Guest Molecule Host Molecule Observed Spectral Change Determined Stoichiometry
Flavonoids HP-β-CD Decrease in absorption of flavonoids with a small shift (≈2 nm) of λmax. pnfs.or.kr Not specified
Pipemidic Acid β-CD Modification in the UV-Vis spectrum of the guest molecule. mdpi.com 1:1
Hydroxymethylferrocene β-CD Change in the absorption spectrum of the guest molecule. mdpi.com 1:1
Midazolam Methylated CDs Used to measure the solubility and occupancy of the guest. beilstein-journals.org Not specified

Fluorescence Spectroscopy in Host-Guest Systems

Fluorescence spectroscopy is a highly sensitive technique for investigating the formation of inclusion complexes between HE-β-CD and fluorescent guest molecules. mdpi.com The principle lies in the change in the fluorescence properties of a guest molecule upon its inclusion into the hydrophobic cavity of the cyclodextrin. mdpi.com This alteration in the microenvironment of the guest can lead to significant changes in fluorescence intensity, quantum yield, and emission maxima.

The formation of an inclusion complex between a fluorescent guest and HE-β-CD can lead to a noticeable enhancement of the guest's fluorescence intensity. acs.org This is attributed to the shielding of the guest molecule from non-radiative decay pathways present in the aqueous environment and the restriction of intramolecular rotations upon complexation. For instance, studies have shown that the fluorescence intensity of certain guest molecules increases with rising concentrations of HE-β-CD, indicating the formation of an inclusion complex. researchgate.net

The stoichiometry of the host-guest complex, typically 1:1, can be determined by monitoring the fluorescence changes as a function of the HE-β-CD concentration. researchgate.netnih.gov Furthermore, the binding or formation constant (Kf) of the complex can be calculated from the fluorescence titration data using models like the Benesi-Hildebrand equation. mdpi.com These studies provide quantitative information on the stability of the inclusion complex.

Table 1: Illustrative Data from Fluorescence Spectroscopy Studies of HE-β-CD Complexes

Guest MoleculeObserved Change in FluorescenceDetermined Stoichiometry (Host:Guest)Reference
IbuprofenIncreased fluorescence intensity1:1 researchgate.net
LuteolinFormation of 1:1 stoichiometric inclusion complexes1:1 nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Recognition

Circular Dichroism (CD) spectroscopy is a powerful tool for studying the chiral recognition and inclusion phenomena in HE-β-CD complexes. d-nb.info Native cyclodextrins are chiral due to the D-glucose units that constitute their structure. researchgate.net While HE-β-CD itself lacks a chromophore and thus does not exhibit a significant CD spectrum in the near-UV region, it can induce a CD signal in an achiral guest molecule upon complexation. d-nb.infonih.gov This phenomenon is known as induced circular dichroism (ICD).

The appearance of an ICD signal is direct evidence of the formation of an inclusion complex. nih.gov The sign and intensity of the ICD signal provide valuable information about the geometry of the inclusion complex, including the orientation of the guest molecule within the cyclodextrin cavity. d-nb.info For instance, a negative ICD signal might suggest that the long axis of the guest molecule is oriented parallel to the axis of the HE-β-CD cavity. acs.org

CD spectroscopy is particularly useful for studying the enantioselective complexation of chiral guest molecules with HE-β-CD. researcher.life The differential interaction of the two enantiomers of a guest with the chiral cavity of HE-β-CD can lead to distinct ICD spectra, allowing for the determination of enantiomeric purity and the study of chiral recognition mechanisms at a molecular level. researchgate.netresearcher.life

Table 2: Application of CD Spectroscopy in HE-β-CD Complex Analysis

Analytical GoalInformation Obtained from CD/ICDReference
Confirmation of ComplexationAppearance of an Induced Circular Dichroism (ICD) signal for an achiral guest. nih.gov
Structural ElucidationSign and intensity of the ICD signal indicate the guest's orientation within the cavity. acs.org
Chiral RecognitionDifferentiated ICD spectra for enantiomers, enabling enantioseparation studies. researcher.life

Calorimetric and Thermodynamic Approaches

Isothermal Titration Calorimetry (ITC) is a direct and powerful technique for characterizing the thermodynamics of host-guest interactions between HE-β-CD and guest molecules. nih.govd-nb.info ITC measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction in a single experiment. d-nb.infoscispace.com

From a single ITC experiment, several key thermodynamic parameters can be determined:

Binding Constant (Ka): A measure of the affinity between the host and guest.

Enthalpy Change (ΔH°): The heat change associated with the binding process. d-nb.info

Entropy Change (ΔS°): The change in the randomness of the system upon binding. d-nb.info

Gibbs Free Energy Change (ΔG°): Indicates the spontaneity of the complexation.

Stoichiometry (n): The ratio of host to guest molecules in the complex.

The formation of inclusion complexes with HE-β-CD is often an enthalpically driven process, indicated by a negative ΔH° value. researchgate.net However, the entropy change also plays a crucial role, often being positive and favorable, which is attributed to the release of water molecules from the cyclodextrin cavity upon guest inclusion. worktribe.com

Table 3: Thermodynamic Parameters for HE-β-CD Complexation Determined by ITC

Guest MoleculeBinding Constant (Ka, M-1)Enthalpy Change (ΔH°, kcal/mol)Entropy Change (TΔS°, kcal/mol)Stoichiometry (n)
Betulin1330Favorable (negative)Favorable (positive)1:1
Various DrugsVariesGenerally negativeOften positiveTypically 1:1

Note: Specific values for HE-β-CD are often compared with other cyclextrins like HP-β-CD in literature. The data for Betulin is with HP-β-CD but illustrates the typical parameters obtained from ITC. d-nb.info

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to investigate the formation of solid inclusion complexes of HE-β-CD. researchgate.net DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tandfonline.com This provides information about physical and chemical changes that involve a heat exchange, such as melting, crystallization, and decomposition. researchgate.nettandfonline.com

When a guest molecule is included in the HE-β-CD cavity, its physical properties are altered. nih.gov The DSC thermogram of a pure crystalline guest molecule typically shows a sharp endothermic peak corresponding to its melting point. pnfs.or.kr In the thermogram of the inclusion complex, this characteristic peak may shift to a different temperature, broaden, or disappear altogether. researchgate.netpnfs.or.kr The disappearance or significant reduction in the intensity of the guest's melting peak is strong evidence for the formation of an amorphous inclusion complex, where the guest molecules are molecularly dispersed within the HE-β-CD matrix. jfda-online.com

DSC can also provide information on the thermal stability of the complex compared to the individual components. researchgate.net For example, the thermal decomposition temperature of the guest molecule might be shifted to a higher temperature in the complex, indicating enhanced thermal stability. pnfs.or.kr

Table 4: Typical Observations in DSC Analysis of HE-β-CD Inclusion Complexes

SampleTypical DSC ObservationInterpretationReference
Pure Guest MoleculeSharp endothermic peak at its melting point.Crystalline nature of the guest. pnfs.or.kr
HE-β-CDBroad endothermic peak related to dehydration.Release of water from the cavity. pnfs.or.kr
Inclusion ComplexDisappearance or significant reduction of the guest's melting peak.Amorphous complex formation and guest encapsulation. researchgate.netjfda-online.com

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Chromatographic and Separation Science Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of HE-β-CD and its inclusion complexes. arikesi.or.id It is employed for various purposes, including purity assessment of HE-β-CD, determination of the guest molecule's concentration, and studying the complexation phenomenon itself. arikesi.or.idnih.gov

For purity analysis, HPLC methods can separate HE-β-CD from unreacted β-cyclodextrin, byproducts, and other impurities. In the context of inclusion complexes, HPLC is used to quantify the amount of free versus complexed guest molecule. By adding HE-β-CD to the mobile phase, the retention time of a guest molecule can be altered due to the formation of the inclusion complex in the mobile phase. nih.gov This change in retention can be used to determine the formation constant (Kf) of the complex. mdpi.comnih.gov

Furthermore, HPLC is instrumental in phase-solubility studies. An excess amount of a guest molecule is mixed with aqueous solutions containing increasing concentrations of HE-β-CD. The amount of dissolved guest is then quantified by HPLC, allowing for the determination of the stability constant of the inclusion complex. researchgate.net HPLC is also a key technique for the chiral separation of enantiomers, where HE-β-CD can be used as a chiral selector in the mobile phase or immobilized on the stationary phase. chemicalbook.comresearchgate.net

Table 5: Applications of HPLC in the Study of HE-β-CD Systems

ApplicationHPLC MethodInformation GainedReference
Purity AnalysisSeparation of HE-β-CD from impurities.Purity of the HE-β-CD sample. nih.gov
Complexation StudiesAddition of HE-β-CD to the mobile phase.Formation constant (Kf) of the inclusion complex. nih.gov
Phase-Solubility AnalysisQuantification of dissolved guest in the presence of HE-β-CD.Stability constant of the complex. researchgate.net
Chiral SeparationUse of HE-β-CD as a chiral selector.Resolution of enantiomers. chemicalbook.com

Gas Chromatography (GC) for Volatile Guest Quantification

Gas Chromatography (GC), particularly when coupled with a headspace sampler (HS-GC), is a powerful technique for the study of inclusion complexes involving volatile guest compounds. x-mol.combeilstein-journals.org This method is instrumental in quantifying the amount of a volatile substance encapsulated within the HE-β-CD cavity. The principle of static headspace GC (SH-GC) relies on the equilibrium of the volatile guest between the solid or liquid phase and the gas phase in a sealed vial. nih.gov The presence of HE-β-CD in the aqueous phase reduces the partial pressure of the guest in the headspace, a phenomenon that can be precisely measured.

This reduction in volatility is directly related to the strength of the inclusion complex. Consequently, HS-GC is widely used to determine key parameters such as the formation constant (Kf) and the encapsulation efficiency (EE%) of the complex. x-mol.comnih.gov For instance, the technique has been successfully applied to quantify the complexation of volatile flavor and fragrance compounds, such as dimethyl sulfide (B99878) in tomato flavor, with cyclodextrins. beilstein-journals.orggoogle.com The method's high sensitivity makes it ideal for analyzing compounds with low solubility and for studying the controlled release of encapsulated volatiles. x-mol.comnih.gov

Table 1: Applications of Headspace Gas Chromatography in Cyclodextrin Complex Analysis

Parameter DeterminedApplication ExampleReference
Formation Constant (Kf)Characterization of fragrance material complexes with 2-hydroxypropyl-β-cyclodextrin. nih.gov
Encapsulation Efficiency (EE%)Quantifying volatile compounds in inclusion complexes. x-mol.com
Controlled Release MonitoringStudying the retention and release of volatile guests from the cyclodextrin cavity. x-mol.com
Quantification of Volatile MarkersMeasuring dimethyl sulfide complexed with β-cyclodextrin for flavor delivery systems. google.com

Thin Layer Chromatography (TLC) in Analysis

Thin Layer Chromatography (TLC) serves as a simple and effective method for providing preliminary evidence of inclusion complex formation. mdpi.comfarmaciajournal.com The technique separates compounds based on their differential partitioning between a stationary phase (the TLC plate) and a mobile phase. When a guest molecule forms an inclusion complex with HE-β-CD, its polarity and size are altered, leading to a change in its chromatographic mobility, typically represented by the Retention factor (Rf) value. farmaciajournal.comresearchgate.net

In a typical analysis, the guest molecule, the cyclodextrin, a physical mixture of the two, and the prepared inclusion complex are spotted on a TLC plate. mdpi.comfarmaciajournal.com Since cyclodextrins like HE-β-CD are generally non-migratory in many solvent systems, they remain at the origin. farmaciajournal.com The guest molecule will travel a certain distance, yielding a specific Rf value. If a stable inclusion complex has been formed, it will exhibit a different Rf value compared to the free guest, often showing reduced mobility. farmaciajournal.comresearchgate.net This difference in chromatographic behavior between the complex and the physical mixture confirms the interaction between the host and guest molecules. mdpi.comfarmaciajournal.com HE-β-CD has also been used as a chiral mobile phase additive in TLC to separate enantiomers and diastereomers. nih.govresearchgate.net

Table 2: Comparative TLC Results for Complex Formation

SampleExpected Chromatographic BehaviorImplicationReference
Guest MoleculeMigrates to a specific Rf value.Baseline mobility of the free guest. mdpi.com
Hydroxyethyl-β-cyclodextrinRemains at the origin (Rf ≈ 0).Host is stationary under test conditions. farmaciajournal.com
Physical MixtureShows spots corresponding to both the free guest and the cyclodextrin at the origin.No significant interaction under TLC conditions. mdpi.comfarmaciajournal.com
Inclusion ComplexA single spot with an Rf value lower than the free guest.Formation of a new, less mobile entity. farmaciajournal.comresearchgate.net

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) is an essential tool for examining the morphological changes that occur upon the formation of an HE-β-CD inclusion complex. researchgate.netmdpi.com This technique provides high-resolution images of the surface topography of materials. Pure HE-β-CD typically appears as spherical or irregularly shaped amorphous particles. Guest molecules, on the other hand, often present a distinct crystalline structure. scientific.net

When an inclusion complex is formed, the resulting product usually exhibits a completely different morphology from either of the starting materials or their simple physical mixture. scientific.netbrieflands.com The original crystalline shape of the guest molecule disappears, and the particles of the complex take on a new, often amorphous or microcrystalline, appearance with varied sizes and shapes, such as irregular or flake-like structures. scientific.netnih.gov This alteration in surface morphology, clearly visualized by SEM, serves as strong evidence that the guest molecule has been encapsulated within the cyclodextrin cavity, leading to the formation of a new solid phase. researchgate.netnih.gov

Scanning Electron Microscopy (SEM) for Surface Analysis

X-ray Diffraction (XRD) for Crystalline Structure and Complexation Evidence

X-ray Diffraction (XRD) is a definitive method for analyzing the crystalline nature of materials and providing compelling evidence of inclusion complex formation in the solid state. mdpi.comnih.govmdpi.com Crystalline materials, like many guest molecules and pure β-cyclodextrin, produce a characteristic diffraction pattern with sharp, well-defined peaks at specific diffraction angles (2θ). mdpi.comtandfonline.com Amorphous materials, such as HE-β-CD, typically show a diffuse pattern with broad humps instead of sharp peaks.

The formation of an inclusion complex leads to significant changes in the XRD pattern. mdpi.com The final pattern of the complex is not a simple superposition of the patterns of the individual components. Instead, one of three outcomes is generally observed:

A significant reduction in the intensity of the guest's characteristic crystalline peaks. researchgate.net

The complete disappearance of the guest's peaks.

The appearance of new diffraction peaks that were not present in either the host or guest patterns. tandfonline.com

These changes indicate a loss of the guest's original crystallinity and the formation of a new solid phase, which can be either amorphous or a new crystalline structure. nih.govbohrium.com This transformation is a strong confirmation that the guest is no longer present as a separate crystalline entity but is included within the amorphous HE-β-CD cavity. mdpi.compnfs.or.kr

Table 3: Interpreting X-ray Diffraction (XRD) Patterns in Complexation Analysis

SampleTypical XRD PatternInterpretationReference
Crystalline GuestSeries of sharp, intense peaks at characteristic 2θ angles.Crystalline nature. mdpi.comtandfonline.com
Hydroxyethyl-β-cyclodextrinA broad, diffuse halo with no sharp peaks.Amorphous nature. researchgate.net
Physical MixtureA superposition of the patterns of the guest and HE-β-CD.Both components coexist as separate phases. tandfonline.com
Inclusion ComplexDisappearance or significant reduction of guest peaks; may show new, broader peaks or a completely amorphous halo.Loss of guest crystallinity, indicating inclusion into the host cavity and formation of a new solid phase. nih.govmdpi.com

Solution-Based Analytical Methods

A variety of analytical techniques are employed to study the formation and stoichiometry of HE-β-CD inclusion complexes in the aqueous phase.

Phase Solubility Studies: This is a fundamental method used to determine the stoichiometry and apparent stability constant (Kc) of the complex. nih.govbrieflands.com The study involves measuring the increase in the solubility of a poorly water-soluble guest molecule as a function of increasing HE-β-CD concentration. sphinxsai.com The resulting phase solubility diagram, typically classified according to Higuchi and Connors, reveals the molar ratio of the complex (e.g., 1:1, 1:2) and allows for the calculation of its stability. nih.govfarmaciajournal.com

Isothermal Titration Calorimetry (ITC): ITC is a highly sensitive technique that directly measures the heat released or absorbed during the binding interaction between the host and guest. d-nb.infonih.gov It is considered the gold standard for thermodynamic characterization, as a single experiment can determine the binding constant (Ka), binding stoichiometry (n), and the changes in enthalpy (ΔH°) and entropy (ΔS°) of the complexation. d-nb.infoworktribe.com This provides a complete thermodynamic profile of the inclusion process. nih.govnih.gov

Spectroscopic Methods: Techniques such as UV-Visible and Fluorescence Spectroscopy are also valuable. Complexation can induce changes in the spectral properties of the guest molecule. For example, the inclusion of a chromophore into the hydrophobic cavity of HE-β-CD can cause a shift in its maximum absorption wavelength (λmax) or a change in its molar absorptivity in UV-Vis spectroscopy. pnfs.or.krresearchgate.net Similarly, the fluorescence intensity of a guest molecule can be enhanced or quenched upon inclusion, providing another means to study the complex formation.

Phase Solubility Diagram Analysis (Higuchi and Connors Method)

Phase solubility analysis, as described by Higuchi and Connors, is a fundamental technique to investigate the formation and stoichiometry of inclusion complexes between a guest molecule and a cyclodextrin, such as HE-β-CD. jpionline.orgresearchgate.net This method involves preparing a series of aqueous solutions with increasing concentrations of the cyclodextrin and adding an excess amount of the guest drug. The solutions are then agitated until equilibrium is reached, after which the concentration of the dissolved guest molecule is determined.

The resulting plot of the guest's solubility versus the cyclodextrin concentration is known as a phase solubility diagram. According to Higuchi and Connors, these diagrams can be classified into several types, with A-type and B-type being the most common. researchgate.netmdpi.com

A-type diagrams indicate the formation of soluble inclusion complexes. They are further subdivided into:

AL-type: A linear relationship, suggesting the formation of a 1:1 stoichiometric complex. jpionline.orgresearchgate.net

AP-type: A positive deviation from linearity, which can indicate the formation of higher-order complexes (e.g., 1:2 drug/CD). mdpi.com

AN-type: A negative deviation from linearity. researchgate.net

B-type diagrams signify the formation of complexes with limited solubility, which may precipitate from the solution. mdpi.com

Water-soluble cyclodextrin derivatives, like HE-β-CD, typically form A-type diagrams. mdpi.com For instance, studies on the complexation of indomethacin (B1671933) with HE-β-CD have confirmed the formation of such complexes, leading to increased solubility of the drug. researchgate.net The stability constant (Ks) of the complex can be calculated from the slope of the linear portion of the AL-type diagram, providing a quantitative measure of the complexation strength. researchgate.net

Table 1: Phase Solubility Diagram Types and Interpretations

Diagram TypeDescriptionInterpretation
AL Linear increase in guest solubility with CD concentration. jpionline.orgresearchgate.netFormation of a 1:1 soluble inclusion complex. jpionline.org
AP Positive deviation from linearity. mdpi.comFormation of higher-order soluble complexes (e.g., 1:2 drug/CD). mdpi.com
AN Negative deviation from linearity. researchgate.netComplex formation with changes in the activity coefficient of the components.
BS Initial increase in solubility followed by a plateau and then a decrease. researchgate.netFormation of a complex with limited solubility. researchgate.netmdpi.com
BI Indicates the formation of an insoluble complex. researchgate.netThe complex precipitates out of the solution.

Conductivity Measurements for Complexation Assessment

Conductivity measurement is another valuable technique for studying the formation of inclusion complexes in solution, particularly when the guest molecule is an electrolyte. mdpi.comnih.gov The principle lies in the change in molar conductivity of the solution upon complex formation. When a guest ion is encapsulated within the hydrophobic cavity of a cyclodextrin, its mobility and, consequently, the molar conductivity of the solution, changes. mdpi.comnih.gov

By measuring the molar conductivity of a solution containing the guest electrolyte at various concentrations of HE-β-CD, a binding isotherm can be constructed. A decrease in conductivity with increasing cyclodextrin concentration typically indicates the formation of an inclusion complex, as the larger complex has lower mobility than the free ion. nih.gov

From the conductometric data, the formation constant (Kf) of the inclusion complex can be determined. mdpi.comnih.gov This method has been successfully applied to study the complexation of various ionic drugs and compounds with cyclodextrins. For example, a study on dacarbazine (B1669748) with different cyclodextrins, including HE-β-CD, utilized conductometric measurements to determine the complexation constants. mdpi.com

Table 2: Representative Data from a Conductometric Titration

HE-β-CD Concentration (mM)Molar Conductivity (S·cm²·mol⁻¹)
0100
295
490
685
881
1077

Note: The values in this table are illustrative and represent a typical trend observed during a conductometric titration for complexation.

Dynamic Light Scattering (DLS) for Size and Aggregation Behavior

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to determine the size distribution of particles and molecules in a solution. mat-cs.com It works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. mat-cs.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations.

DLS is particularly useful for characterizing the size of HE-β-CD itself, its inclusion complexes, and for studying their aggregation behavior in aqueous solutions. nih.govpku.edu.cn The technique can provide the hydrodynamic radius (Rh) of the particles, which is the radius of a hypothetical hard sphere that diffuses at the same rate as the particle under examination.

Studies have shown that cyclodextrins can form aggregates in solution, and DLS is an effective method to detect and estimate the size of these aggregates. nih.govnih.gov For instance, DLS measurements have revealed that aqueous solutions of cyclodextrins can contain both monomeric species and larger aggregates. pku.edu.cn The critical aggregation concentration (cac) can also be estimated using this technique. nih.gov

Table 3: Illustrative DLS Results for HE-β-CD

SampleHydrodynamic Radius (nm)Polydispersity Index (PDI)
Monomeric HE-β-CD~1-2< 0.1
HE-β-CD Aggregates> 50> 0.3
Drug/HE-β-CD Complex~2-5< 0.2

Note: These values are typical representations and can vary depending on the specific system and experimental conditions.

Electrophoretic Techniques

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), are powerful analytical tools for the separation and characterization of charged and neutral molecules. In the context of HE-β-CD, CE can be used in several ways.

HE-β-CD can be employed as a chiral selector in CE to separate enantiomers. scientificlabs.co.uk The differential interaction of the enantiomers with the chiral cavity of the cyclodextrin leads to differences in their electrophoretic mobilities, enabling their separation. (2-Hydroxyethyl)-β-cyclodextrin has been successfully used as a chiral selector for the resolution of various compounds, including cathinone (B1664624) derivatives and lactic acid enantiomers. scientificlabs.co.uk

Furthermore, cyclodextrin-modified capillary electrophoresis can be used to separate neutral, hydrophobic compounds. nih.govnih.gov By adding a neutral cyclodextrin like HE-β-CD and a charged cyclodextrin derivative to the running buffer, a differential partitioning of the analytes between the two cyclodextrins and the aqueous phase is achieved, leading to their separation. nih.govnih.gov Affinity capillary electrophoresis can also be utilized to determine the binding constants of inclusion complexes. nih.gov

Mass Spectrometry (MS) Techniques in Derivative and Complex Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the characterization of HE-β-CD derivatives and their inclusion complexes.

MS can be used to confirm the molecular weight of HE-β-CD and to determine the degree of substitution (DS) of the hydroxyethyl (B10761427) groups. rsc.org By analyzing the mass spectrum, the distribution of different substituted species can be elucidated.

In the study of inclusion complexes, MS can provide direct evidence of complex formation by detecting the ion corresponding to the non-covalent complex. The stoichiometry of the complex (e.g., 1:1 or 1:2 guest-host ratio) can be determined from the m/z value of the complex ion. Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose as it can preserve the non-covalent interactions of the inclusion complex in the gas phase. MS can also be coupled with other separation techniques like liquid chromatography (LC-MS) or capillary electrophoresis (CE-MS) for the analysis of complex mixtures. nih.gov

Fundamental Principles of Inclusion Complexation Involving Hydroxyethyl |a| Cyclodextrin

Driving Forces of Host-Guest Association

The encapsulation of a guest molecule within the cavity of a Hydroxyethyl-β-cyclodextrin is not the result of a single dominant force, but rather a combination of several weak interactions. mdpi.com These forces collectively contribute to the stability of the resulting inclusion complex. mdpi.com The primary driving forces include hydrophobic interactions, van der Waals forces, dipole-dipole interactions, the formation of hydrogen bonds, and the displacement of water molecules from the cyclodextrin (B1172386) cavity. aip.orgnih.govpnfs.or.kr

Van der Waals Forces and Dipole-Dipole Interactions

Once the guest molecule is positioned within the HE-β-CD cavity, van der Waals forces and dipole-dipole interactions play a significant role in stabilizing the complex. mdpi.comresearchgate.net Van der Waals forces, which are short-range attractive forces arising from temporary fluctuations in electron density, become significant when the guest molecule fits snugly within the cyclodextrin cavity. aip.org The closer the fit between the host and guest, the stronger these interactions will be. aip.org Computational studies have shown that a dense distribution of van der Waals forces contributes to the stability of inclusion complexes. physchemres.org

Hydrogen Bonding Network Formation

Stoichiometry of Inclusion Complexes with Hydroxyethyl-β-cyclodextrin

The stoichiometry of an inclusion complex refers to the molar ratio of the host (HE-β-CD) to the guest molecule. Determining the correct stoichiometry is crucial for accurately calculating equilibrium constants and understanding the factors that influence complexation. aip.org The stoichiometry is primarily dependent on the relative sizes and shapes of the host cavity and the guest molecule. aip.orgacs.org Various analytical techniques, including fluorescence spectroscopy, mass spectrometry, and phase solubility analysis, are employed to determine the stoichiometry of these complexes. aip.orgmdpi.com

1:1 and 1:2 Host-Guest Ratios

The most common stoichiometry for inclusion complexes involving β-cyclodextrins and their derivatives is a 1:1 host-guest ratio. mdpi.commdpi.comrsc.org In this arrangement, one guest molecule is encapsulated within the cavity of one HE-β-CD molecule. This is often observed when the guest molecule is of a suitable size to fit comfortably within the cyclodextrin cavity. rsc.org Phase solubility studies frequently indicate the formation of 1:1 complexes for a variety of guest molecules with HE-β-CD and similar cyclodextrins. mdpi.comnih.gov

However, under certain conditions, other stoichiometries can occur. For larger guest molecules or in cases where the guest has multiple binding sites, a 1:2 host-guest ratio may be observed, where one guest molecule is complexed with two HE-β-CD molecules. Conversely, if the guest molecule is small, it is possible for two guest molecules to be included within a single cyclodextrin cavity, resulting in a 2:1 host-guest ratio, although this is less common for β-cyclodextrins. There are also instances of 2:2 complexes, which result from the association of two 1:1 complexes. scispace.com For example, while phase solubility experiments for Ethanamizuril with β-cyclodextrin suggested a 1:1 complex, mass spectrometry revealed the presence of a 2:1 binding as well. mdpi.com The formation of 1:2 complexes has also been noted in some drug-cyclodextrin systems. nih.gov

The following table summarizes the stoichiometry of inclusion complexes for various guest molecules with β-cyclodextrin and its derivatives, as determined by different analytical methods.

Guest MoleculeCyclodextrin DerivativeStoichiometry (Host:Guest)Analytical Method
Flurbiprofen (B1673479)HP-β-CD1:1Fluorescence Spectroscopy
Dacarbazine (B1669748)HE-β-CD1:1Conductometry, Theoretical
EthanamizurilHP-β-CD1:1Phase Solubility Analysis
Ethanamizurilβ-CD1:1 and 2:1Mass Spectrometry
Econazole(2-hydroxyethyl)-β-cyclodextrin1:1 and likely 1:2Phase-Distribution
Various α-Amino Acidsβ-CD1:1Surface Tension

Factors Governing Stoichiometric Ratios

The stoichiometry of an inclusion complex, which describes the molar ratio of the host (Hydroxyethyl-β-cyclodextrin, HE-β-CD) to the guest molecule, is a critical parameter for understanding and applying these systems. The most predominantly observed arrangement for HE-β-CD is a 1:1 stoichiometric ratio, where one host molecule encapsulates one guest molecule. nih.govaip.org This preference is largely governed by the geometric compatibility between the size and shape of the guest molecule and the dimensions of the HE-β-CD cavity.

However, while the 1:1 complex is the most common, other stoichiometric ratios are possible and have been reported for β-cyclodextrin derivatives. These can include 1:2 (one guest to two hosts) or 2:1 (two guests to one host) complexes. The formation of these higher-order complexes is influenced by several factors:

Guest Molecule Size and Shape: Larger guest molecules or those with multiple binding sites may accommodate more than one cyclodextrin molecule.

Concentration: At higher concentrations of the guest or host, the equilibrium may shift to favor the formation of higher-order complexes. nih.gov

Specific Interactions: The nature of the non-covalent interactions, such as hydrogen bonding and van der Waals forces, can also dictate the most stable stoichiometric arrangement.

Methods such as the continuous variation method, or Job's plot, derived from spectrophotometric or other physical measurements, are commonly employed to experimentally determine the stoichiometry of these complexes in solution. aip.org

Thermodynamics of Hydroxyethyl-β-cyclodextrin Complexation

The formation of an inclusion complex is a reversible process governed by thermodynamic principles. The stability of the complex and the forces driving its formation are described by key thermodynamic parameters.

Determination of Association/Stability Constants (Kf)

The association constant (Kf), also referred to as the formation or stability constant (Kb), quantifies the strength of the non-covalent interaction between the HE-β-CD host and the guest molecule at equilibrium. A higher Kf value indicates a more stable complex and a stronger binding affinity.

Several analytical techniques are utilized to determine the association constants of HE-β-CD complexes, including:

Spectroscopic Methods: UV-Visible and fluorescence spectroscopy are widely used. aip.org These methods monitor the changes in the spectral properties of the guest molecule upon its inclusion into the hydrophobic cyclodextrin cavity.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) can be used to determine binding constants based on the retention behavior of the guest in the presence of the cyclodextrin. nih.gov

Conductometric Studies: Changes in the molar conductivity of a solution as a function of cyclodextrin concentration can be used to calculate thermodynamic parameters, including the stability constant. mdpi.com

Phase Solubility Studies: This classic method, described by Higuchi and Connors, measures the increase in the solubility of a sparingly soluble guest as a function of cyclodextrin concentration. The shape of the resulting phase solubility diagram can reveal both the stoichiometry and the stability of the complex. nih.gov

The following table presents experimentally determined association constants for HE-β-CD with various guest molecules, illustrating the range of binding affinities.

Guest MoleculeAssociation Constant (Kf) (M-1)Method of DeterminationReference
Dacarbazine~133 (Calculated)Conductometry / Theoretical mdpi.com
Flurbiprofen179Fluorescence Spectroscopy aip.org
(S)-α-CPMA61Kinetic Investigation
(R)-α-CPMA117Kinetic Investigation

This table is interactive. Click on the headers to sort the data.

Enthalpic and Entropic Contributions to Complex Stability

The spontaneity of the complexation process, indicated by the negative Gibbs free energy change (ΔG), is a result of the interplay between enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS).

Enthalpic Contributions (ΔH): A negative enthalpy change indicates that the process is exothermic and energetically favorable. This is typically driven by the formation of stable non-covalent bonds, such as van der Waals forces and hydrogen bonds, between the guest molecule and the atoms lining the interior of the HE-β-CD cavity. aip.orgmdpi.com

The formation of HE-β-CD complexes can be enthalpy-driven (favorable ΔH), entropy-driven (favorable ΔS), or driven by both. For example, the complexation of dacarbazine with HE-β-CD was found to be an exothermic process (negative ΔH). mdpi.com In another study involving substituted cathinones, the complex formation with HE-β-CD was found to be driven by a favorable increase in entropy. nih.gov The balance between these two thermodynamic forces ultimately determines the stability and nature of the inclusion complex. nih.gov

Influence of Environmental Factors on Complexation Equilibrium

The equilibrium between the free and complexed species is dynamic and can be significantly influenced by the conditions of the aqueous environment.

Temperature Effects on Inclusion Phenomena

Temperature has a direct impact on the stability constant (Kf) of the inclusion complex. The relationship between Kf and temperature is described by the van 't Hoff equation. For complexation processes that are exothermic (negative ΔH), an increase in temperature will lead to a decrease in the stability constant, shifting the equilibrium toward the dissociation of the complex. Conversely, for endothermic processes, an increase in temperature would favor complex formation.

Furthermore, temperature can sometimes influence the stoichiometry of the complex itself. Studies on related cyclodextrin systems have shown that a change in temperature can cause a transition from a 1:1 complex to a higher-order 1:2 complex. nih.gov This highlights the sensitivity of the complexation mechanism to thermal conditions.

pH and Ionic Strength Modulations

The pH of the medium is a critical factor, particularly when the guest molecule is an ionizable compound with acidic or basic functional groups. ruc.dkruc.dk

pH: The ionization state of a guest molecule significantly affects its solubility and hydrophobicity. Generally, the ionized form of a molecule is more hydrophilic and has a lower affinity for the nonpolar cyclodextrin cavity. aip.org Consequently, the stability constant of the complex often decreases as the pH is adjusted to a value where the guest molecule becomes charged. aip.orgnih.gov For example, studies with flurbiprofen and hydroxypropyl-β-cyclodextrin showed that a higher pH, which favors the anionic form of the drug, leads to a weaker inclusion ability. aip.org The complexation can, in turn, also induce shifts in the apparent pKa of the guest molecule. nih.gov

Ionic Strength: The ionic strength of the solution, determined by the concentration of dissolved salts, can also modulate complexation. An increase in ionic strength has been shown to enhance the inclusion constant for the complex between flurbiprofen and β-cyclodextrin derivatives. aip.org This effect can be attributed to a "salting-out" phenomenon, where the increased salt concentration reduces the solubility of the nonpolar guest in the aqueous phase, thereby promoting its partitioning into the cyclodextrin cavity.

Solvent Environment Considerations

The formation and stability of inclusion complexes involving Hydroxyethyl-β-cyclodextrin (HE-β-CD) are profoundly influenced by the surrounding solvent environment. The solvent does not act merely as a passive medium but plays an active role in the thermodynamics of complexation. The primary driving force for the encapsulation of a non-polar guest molecule into the relatively hydrophobic cyclodextrin cavity is often the unfavorable interaction between the non-polar guest and the polar water molecules. Consequently, the properties of the solvent, particularly its polarity, can significantly alter the stability of the resulting complex.

Second, the co-solvent molecules themselves can compete with the guest molecule for a place within the cyclodextrin cavity. nih.gov This competitive binding further destabilizes the guest-host complex. Studies on piroxicam (B610120) with various cyclodextrins in ethanol-water mixtures have demonstrated this destabilizing effect, where the complex formation constants decreased in the presence of ethanol. nih.gov

Theoretical studies underscore the critical role of the solvent. Computational models that evaluate the thermodynamics of complexation have shown that the choice of the solvent model (e.g., PCM, CPCM, SMD) has a significant impact on calculated parameters like enthalpy and Gibbs free energy. mdpi.com For instance, in a study of dacarbazine complexation with various cyclodextrins, the SMD (solvation model based on density) provided the best agreement with experimental data. mdpi.com Such simulations confirm that an explicit and accurate treatment of the solvent is essential for obtaining reliable results that reflect experimental reality. researchgate.net

Dynamic Aspects of Host-Guest Interactions within the Hydroxyethyl-β-cyclodextrin Cavity

The formation of an inclusion complex can be described by the following reversible reaction: Host (HE-β-CD) + Guest ⇌ Host-Guest Complex

The kinetics of this process are defined by the forward rate constant of association (kf) and the backward rate constant of dissociation (kb). mdpi.com These rates are influenced by factors such as temperature and the specific physicochemical properties of the host and guest. A kinetic study using a Lewis cell for the enantioselective extraction of α-cyclopentylmandelic acid (α-CPMA) enantiomers with HE-β-CD determined these kinetic parameters under specific conditions. alfachemic.com

Kinetic and Equilibrium Data for HE-β-CD Complexation with α-CPMA Enantiomers at 278 K alfachemic.com
EnantiomerForward Rate Constant (kf) (m⁶·mol⁻²·s⁻¹)Complexation Equilibrium Constant (K) (L·mol⁻¹)
(S)-α-CPMA2.056 × 10⁻³61
(R)-α-CPMA1.459 × 10⁻³117

From a thermodynamic perspective, the spontaneity and stability of the complex are described by the change in Gibbs free energy (ΔG°), which is related to the changes in enthalpy (ΔH°) and entropy (ΔS°) by the van't Hoff equation. The enthalpy change (ΔH°) reflects the net change in bond energies during complexation. A negative ΔH° indicates an exothermic process, typically driven by the formation of favorable interactions such as van der Waals forces, electrostatic interactions, and hydrogen bonds between the host and guest. mdpi.comd-nb.infonih.gov The entropy change (ΔS°) relates to the change in the system's disorder. The release of ordered water molecules from the cyclodextrin cavity and from the surface of the guest molecule upon complexation (a key aspect of the hydrophobic effect) leads to a positive ΔS°, which can be a major driving force for the inclusion process. d-nb.info

Thermodynamic studies of the complex between HE-β-CD and the drug dacarbazine found that the complexation process was exothermic (negative ΔH°) and that its spontaneity increased with temperature. mdpi.com The table below presents the calculated thermodynamic parameters for this complex at various temperatures.

Calculated Thermodynamic Parameters for HE-β-CD:Dacarbazine Complex mdpi.com
Temperature (K)Enthalpy (ΔH) (kJ/mol)Gibbs Free Energy (ΔG) (kJ/mol)
293.15-28.71-21.36
298.15-28.71-21.61
303.15-28.71-21.86
308.15-28.71-22.11
313.15-28.71-22.36

The dynamic nature of these interactions also extends to the conformational flexibility of the host and guest. chemrxiv.org The HE-β-CD molecule is not perfectly rigid, and its hydroxyethyl (B10761427) groups can create additional interaction points, potentially influencing the stability and orientation of the guest within the cavity. mdpi.com Computational modeling suggests that for cyclodextrin complexes, it is often necessary to consider multiple possible binding modes and orientations rather than a single, static pose, as the guest can diffuse and reorient within the host's cavity. chemrxiv.org This dynamic behavior, governed by a delicate balance of kinetic and thermodynamic factors, is fundamental to the function of Hydroxyethyl-β-cyclodextrin as a molecular encapsulant.

Advanced Research Applications of Hydroxyethyl |a| Cyclodextrin

Applications in Advanced Delivery Systems Research

The incorporation of hydrophilic cyclodextrin (B1172386) derivatives into various platforms is a key strategy for modulating the release of guest molecules. nih.gov In hydrogel systems, for instance, the presence of cyclodextrins can increase the loading of poorly water-soluble drugs and subsequently control their diffusion out of the polymer matrix. science.govtandfonline.com The release mechanism is influenced by the dynamic equilibrium of the guest molecule partitioning between the cyclodextrin cavity within the hydrogel and the surrounding aqueous medium. tandfonline.com

Research using HP-β-CD in hydrogels demonstrated that it could increase the achievable concentration and release of model drugs like ibuprofen, ketoprofen, and prednisolone. science.govtandfonline.com The formation of inclusion complexes within the hydrogel matrix acts as a reservoir, allowing for a more sustained release profile compared to the drug alone. science.gov Similarly, HE-β-CD can control the reaction speed and stability of encapsulated medicines, which is a fundamental aspect of a controlled-release system. cd-bioparticles.net Nanoparticle formulations incorporating these cyclodextrins also exhibit controlled release properties, often designed to be responsive to specific physiological triggers like pH. nih.govoup.com For example, pH-dependent drug-release nanoparticles have been developed that ensure the payload is released at a specific site, such as the colon. nih.govoup.com

Hydroxyethyl-β-cyclodextrin and its derivatives are instrumental in the design of delivery systems that can target specific cells or tissues in research models. mdpi.comfrontiersin.org This targeting can be achieved by conjugating the cyclodextrin-based nanocarrier with specific ligands that are recognized by receptors on the target cells or by exploiting the physiological environment of the target site. frontiersin.org

In cancer research, nanoparticles formulated with β-cyclodextrin derivatives have been designed for targeted drug delivery to tumor cells. frontiersin.org For example, β-CD-based nanoparticles have been studied for their anti-cancer activity in vitro, where they can be directed to tumor cells using cell-penetrating peptides. frontiersin.org Other studies have explored colon-targeted nanoparticles for the transmucosal delivery of drugs, using formulations containing HP-β-CD designed to release their payload in the specific pH environment of the colon. nih.govoup.com In neurodegenerative disease models, HE-β-CD and HP-β-CD have been investigated as carriers to deliver therapeutic agents across biological barriers. mdpi.commdpi.com The ability of these cyclodextrins to form inclusion complexes can protect the guest molecule until it reaches its intended site of action, enabling site-specific accumulation and reducing off-target effects in experimental settings. mdpi.com

A primary application of HE-β-CD in pharmaceutical research is to enhance the apparent solubility and dissolution of poorly water-soluble compounds, which is often a rate-limiting step for their absorption and bioavailability. mdpi.commedcraveonline.com By forming water-soluble inclusion complexes, HE-β-CD increases the concentration of the guest molecule in solution, creating a higher concentration gradient across biological membranes and thereby promoting its absorption. nih.govjst.go.jp

In vitro studies using Caco-2 cell monolayers, a model of the intestinal barrier, have shown that HE-β-CD can markedly enhance the permeability of hydrophobic molecules. jst.go.jp In one study, while both HE-β-CD and HP-β-CD greatly improved the low solubility of diosgenin (B1670711), HE-β-CD was found to be most effective at increasing its permeability across the Caco-2 monolayer. jst.go.jp This effect was attributed in part to an increase in solubility and a transient opening of tight junctions between the cells. jst.go.jp

Animal models have corroborated these findings. In a rat jejunal perfusion study, the bioavailability of diosgenin in the presence of β-cyclodextrin derivatives was found to be approximately 4 to 11 times higher than that of a diosgenin suspension alone. jst.go.jp Specifically, the enhancement ratio of diosgenin bioavailability with HE-β-CD was 3.94-fold higher than that of the drug by itself. jst.go.jp

Cyclodextrin Derivative Effect on Diosgenin Permeability (Caco-2 Model) Bioavailability Enhancement Factor (Rat Model) Primary Mechanism Contribution
β-CDModerate Enhancement7.61Solubility & Permeability
HE-β-CD Highest Permeability Enhancement3.94Permeability (Tight Junction Opening)
HP-β-CDHigh Permeability Enhancement11.3Solubility
This table presents a summary of comparative research findings on the effects of different β-cyclodextrin derivatives on the bioavailability of diosgenin in research models. Data sourced from jst.go.jp.

The formulation of hydrophobic molecules presents a significant challenge in pharmaceutical research due to their poor water solubility and stability. nih.gov HE-β-CD and other hydrophilic derivatives are widely used as enabling excipients to overcome these issues. mdpi.comnih.gov Their primary function is to act as a molecular chelating agent, encapsulating the hydrophobic drug within their lipophilic cavity to form a host-guest inclusion complex. innovareacademics.inresearchgate.net

This complexation significantly increases the aqueous solubility of the guest molecule. innovareacademics.inmedcraveonline.com This is a critical first step in developing various research formulations, from simple aqueous solutions for in vitro assays to more complex systems for animal studies. medcraveonline.comnih.gov Beyond solubilization, these cyclodextrins can also enhance the chemical stability of labile molecules by protecting the encapsulated portion from hydrolysis, oxidation, or photodegradation. mdpi.comresearchgate.net This stabilizing effect is crucial during formulation processing and storage. Furthermore, the ability to convert liquid or oily substances into microcrystalline powders through complexation is another advantage in the development of solid dosage forms for research. nih.gov

The self-assembly properties of cyclodextrins and their derivatives have been harnessed to create various nanocarriers. nih.govmdpi.com These nanostructures, which can include nanoparticles, nanomicelles, and nanosponges, are developed to improve drug loading, enhance stability, and facilitate targeted or controlled delivery. nih.govnih.gov Nanoparticles based on HE-β-CD or HP-β-CD are often prepared using methods like emulsion-evaporation or solvent diffusion. nih.govoup.comnih.gov

These nanocarriers offer a versatile platform for delivering hydrophobic drugs. mdpi.com The combination of the cyclodextrin's inclusion capability with the properties of a nanoparticle allows for synergistic effects, such as high drug loading and improved permeation through biological membranes. mdpi.com Research has focused on developing these nanocarriers for various applications, including oral delivery systems designed to release drugs at specific sites in the gastrointestinal tract and systems for delivering anti-cancer agents. nih.govoup.comfrontiersin.org The surface of these nanocarriers can also be modified with targeting ligands to create systems for site-specific drug delivery. mdpi.com

Nanosponges are a specific type of hyper-crosslinked polymer-based colloidal structure. frontiersin.org When based on cyclodextrins, they consist of a three-dimensional network of cyclodextrin units connected by a crosslinker. frontiersin.orgnih.gov This structure creates a solid, nanoporous framework with a high capacity for encapsulating a wide variety of molecules. frontiersin.org

Research on nanosponges synthesized from HP-β-CD (a close structural analog to HE-β-CD) has demonstrated their potential as advanced delivery systems. nih.govunito.it These nanosponges are typically fabricated using crosslinkers such as carbonyldiimidazole (CDI), pyromellitic dianhydride (PMDA), or citric acid. nih.govunito.it Studies comparing HP-β-CD nanosponges to simple host-guest complexes have shown significant advantages for the nanosponge formulation. nih.gov

Carrier Type Naringenin Loading Capacity Release Pattern Relative Efficacy (MCF-7 Cells)
HP-β-CD Host-Guest Complex~5.36%Burst ReleaseBaseline
HP-β-CD Carbonate Nanosponge~19.42%Sustained ReleaseUp to 8.3-fold increase vs. free drug
This table summarizes comparative data between a standard HP-β-CD complex and a nanosponge carrier for the hydrophobic nutraceutical naringenin. Data sourced from nih.govunito.it.

The nanosponge structure provides a much higher loading capacity and facilitates a sustained release of the guest molecule, as opposed to the burst release often seen with simple inclusion complexes. nih.govunito.it This controlled release profile is a result of the strong interactions between the drug and the extensive polymer network of the nanosponge. frontiersin.org These properties make cyclodextrin-based nanosponges a promising area of research for applications requiring high drug payloads and prolonged release kinetics. frontiersin.orgnih.gov

Development of Hydroxyethyl-|A|-cyclodextrin-Based Nanocarriers

Nanoparticles and Nanospheres

The development of nanoparticles and nanospheres using hydroxyalkylated cyclodextrin derivatives like HE-β-CD represents a significant advancement in nanotechnology and drug delivery. nih.govsharadpauri.org These colloidal particles, typically under 200 nm in diameter, serve as effective carriers for therapeutic agents. nih.gov The formation of these nanostructures relies on the self-assembly properties of cyclodextrins and their ability to encapsulate guest molecules. nih.govsharadpauri.org

Several methods are employed for the preparation of cyclodextrin-based nanoparticles, including nanoprecipitation, co-precipitation, and solvent evaporation. nih.govresearchgate.netualberta.cabrieflands.com The nanoprecipitation technique, for instance, involves dissolving an amphiphilic cyclodextrin derivative in an organic solvent and then introducing this solution into an aqueous phase under stirring, causing the spontaneous formation of nanospheres. nih.govualberta.ca The choice of preparation method and the physicochemical properties of both the cyclodextrin and the guest molecule significantly influence the final characteristics of the nanoparticles, such as particle size, drug loading capacity, and stability. nih.gov For example, the use of pre-formed drug-cyclodextrin complexes can lead to higher drug loading within the nanoparticles. researchgate.net

The modification of β-cyclodextrin with hydroxyethyl (B10761427) groups is crucial as it improves water solubility and biocompatibility, which are essential for in-vivo applications. beilstein-journals.orgmdpi.com These nanoparticles can enhance the solubility of poorly soluble drugs, protect them from degradation, and facilitate their transport across biological membranes. sharadpauri.org

Table 1: Examples of Cyclodextrin-Based Nanoparticle Formulations and Characteristics

Guest Molecule Cyclodextrin Derivative Preparation Method Particle Size (nm) Application/Finding
Geraniol (B1671447) β-Cyclodextrin Co-precipitation 111 - 258 Encapsulation efficiency increased with higher ratios of geraniol to β-CD. brieflands.com
Steroidal Drugs (Hydrocortisone, Testosterone, Progesterone) Amphiphilic β-Cyclodextrin Nanoprecipitation Not specified Progesterone, being more lipophilic, showed higher drug loading. nih.gov
Doxorubicin (B1662922) γ-Cyclodextrin-Citrate Oligomers Self-assembly on MOFs ~15 wt% loading Coating on Metal-Organic Frameworks (MOFs) for controlled drug delivery. bohrium.com
Cyclodextrin-Polymer Conjugates in Delivery Systems

The conjugation of Hydroxyethyl-β-cyclodextrin and other cyclodextrin derivatives to polymers creates advanced drug delivery systems with enhanced properties. nih.govnih.gov Covalently linking cyclodextrins to a polymer backbone can significantly reduce the toxicity associated with monomeric cyclodextrins and create multifunctional materials. beilstein-journals.orgnih.gov These conjugates combine the encapsulation ability of cyclodextrins with the physicochemical properties of polymers, leading to systems with improved biocompatibility, stability, and controlled release profiles. nih.govacs.org

A variety of natural and synthetic polymers, including hydroxyethyl starch (HES), polyethylene (B3416737) glycol (PEG), and chitosan (B1678972), have been conjugated with cyclodextrins. beilstein-journals.orgmdpi.com The choice of polymer and the method of conjugation—such as esterification, click chemistry, or reductive amination—allow for the precise tuning of the conjugate's properties for specific applications. beilstein-journals.orgrsc.org For example, conjugating methylated β-cyclodextrin derivatives to HES resulted in water-soluble polymers with significantly lower cytotoxicity than the corresponding monomeric cyclodextrins. beilstein-journals.org

These polymer conjugates can self-assemble into various architectures, such as core-shell nanoparticles, nanogels, or micelles. nih.govnih.gov This self-assembly can be driven by host-guest interactions, where the cyclodextrin cavity on one polymer chain interacts with a guest molecule on another, or by the amphiphilic nature of the conjugate itself. nih.gov Such systems are often designed to be stimuli-responsive, releasing their payload in response to specific triggers like changes in pH or temperature. nih.gov

Table 2: Overview of Cyclodextrin-Polymer Conjugate Systems

Polymer Cyclodextrin Derivative Conjugation Highlight Intended Application/Benefit
Hydroxyethyl Starch (HES) Methylated β-Cyclodextrin Cu+-catalyzed [2 + 3] cycloaddition ("click reaction") Reduced cytotoxicity of the cyclodextrin; potential for parenteral drug delivery. beilstein-journals.org
Polyaspartamide β-Cyclodextrin Linked via ethylenediamine (B42938) (EDA) Forms self-assembling core-shell nanoparticles (PEG-b-PCD).
Polyglutamic Acid β-CD or γ-CD High-yield reaction route Carrier for doxorubicin in human tumor cells. nih.gov
Various (Dextran, Chitosan, etc.) Various β-CD derivatives Esterification, reductive amination, amide coupling Design of biodegradable drug delivery systems with low toxicity. beilstein-journals.org

Role in Materials Science and Engineering Research

The unique structural and chemical properties of Hydroxyethyl-β-cyclodextrin have made it a valuable building block in materials science and engineering. Its ability to form stable inclusion complexes and its capacity for chemical modification are leveraged to create novel functional materials with tailored properties.

Hydroxyethyl-β-cyclodextrin in Polymeric Hydrogel Development

Hydroxyethyl-β-cyclodextrin and its parent compound, β-cyclodextrin, are increasingly incorporated into polymeric hydrogels to create advanced drug delivery systems and functional biomaterials. nih.govmdpi.com Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water. mdpi.comresearchgate.net The inclusion of cyclodextrins into these networks enhances their functionality, particularly for encapsulating hydrophobic drugs, which are otherwise difficult to load into hydrophilic hydrogels. mdpi.comnih.gov

Cyclodextrins can be integrated into hydrogels in two primary ways: through physical cross-linking or chemical incorporation. nih.gov

Physical Cross-linking: This occurs through non-covalent host-guest interactions. For instance, a hydrogel can be formed by mixing a polymer modified with guest molecules (like cholesterol) and a polymer modified with cyclodextrins. The inclusion complexation between the two acts as a reversible cross-link, forming a "supramolecular hydrogel". nih.gov

Chemical Incorporation: Cyclodextrins can be covalently bonded into the polymer network. nih.gov This is often achieved by using cross-linking agents like epichlorohydrin (B41342) or by co-polymerizing monomers with functionalized cyclodextrin derivatives. nih.govbohrium.com

The presence of cyclodextrins within the hydrogel matrix confers several advantages. It increases the loading capacity for hydrophobic drugs, improves the mechanical properties of the gel, and allows for more controlled and sustained release kinetics. acs.orgekb.eg Furthermore, the incorporation of cyclodextrins can create stimuli-responsive hydrogels, for example, pH-sensitive hydrogels that swell and release their payload in specific pH environments due to the protonation or deprotonation of functional groups. mdpi.combohrium.com Research has demonstrated the use of β-CD in hydrogels made from polymers like poly(2-hydroxyethyl methacrylate) (pHEMA), carboxymethyl cellulose (B213188), and chitosan for the controlled release of various drugs. mdpi.combohrium.com

Integration into Nanostructured Coatings and Films

Hydroxyethyl-β-cyclodextrin and other functionalized cyclodextrins are utilized to create nanostructured coatings and films that impart specific functionalities to material surfaces. mdpi.comcore.ac.uk These coatings are designed for applications ranging from biomedical implants to filtration membranes. The cyclodextrin molecules on the surface act as molecular containers, capable of capturing, holding, and releasing other molecules.

One common method for creating these films is the layer-by-layer (LbL) assembly technique, which involves the sequential deposition of materials with complementary interactions, such as positively and negatively charged polymers. aimspress.com Films composed of hyaluronic acid and a modified β-cyclodextrin polymer have been shown to suppress bacterial infection and capsule formation on medical silicone implants. nih.gov The cyclodextrin coating can also provide biocompatibility to nanoparticles and reduce their cytotoxicity. core.ac.uk

Another approach involves the electrodeposition of synthesized cyclodextrin derivatives onto conductive surfaces like stainless steel. hep.com.cn Such coatings have been developed for drug loading and release, demonstrating the potential to turn inert medical devices into active therapeutic systems. hep.com.cn Furthermore, cyclodextrins can be used to coat metal-organic frameworks (MOFs), improving their stability and enabling the loading of drugs like doxorubicin for targeted cancer therapy. bohrium.com These nanostructured films and coatings leverage the host-guest chemistry of cyclodextrins to create smart surfaces with controllable properties. mdpi.commdpi.com

Application in Functional Textiles and Fibers

The textile industry is increasingly using β-cyclodextrin and its derivatives to produce "smart" or functional textiles with enhanced properties. ekb.egnih.govutwente.nl By immobilizing cyclodextrins onto fabric fibers, textiles can be transformed into carriers for active substances, such as fragrances, antimicrobial agents, or therapeutic drugs. utwente.nlwalshmedicalmedia.com The cyclodextrin cavities on the fiber surface encapsulate these guest molecules, protecting them from degradation and enabling a controlled release over time. nih.govencyclopedia.pub

Several methods have been developed to permanently attach cyclodextrins to textile substrates like cotton, wool, and polyester. ekb.egnih.gov These include:

Grafting: Creating covalent bonds between the textile fiber and reactive cyclodextrin derivatives. A common derivative used for this is monochlorotriazinyl-β-cyclodextrin (MCT-β-CD), which reacts with the hydroxyl or amino groups of the fibers. ekb.egnih.gov

Cross-linking: Using polycarboxylic acids like citric acid or 1,2,3,4-butanetetracarboxylic acid (BTCA) to form ester bonds that link the cyclodextrin molecules to the fibers and to each other, creating a durable coating. nih.gov

Sol-Gel Process: Using sol-gel chemistry to form a silica-based network on the fiber that entraps the cyclodextrin molecules. ekb.eg

These functionalized textiles have a wide range of potential applications. They can be used to create long-lasting aromatic fabrics, antimicrobial textiles for medical or hygienic use, and textiles for UV protection by complexing with UV-absorbing compounds. ekb.egutwente.nlupc.edu The technology allows for the creation of high-value-added textiles that can release cosmetic or therapeutic agents directly to the skin. walshmedicalmedia.comencyclopedia.pub

Supramolecular Assemblies and Smart Materials

Hydroxyethyl-β-cyclodextrin is a key component in the construction of supramolecular assemblies and smart materials. nih.govtandfonline.com These are complex, well-organized structures formed through non-covalent interactions, primarily the host-guest complexation between the cyclodextrin cavity and a suitable guest molecule. tandfonline.comrsc.org The reversible nature of these interactions allows the resulting materials to respond to external stimuli, such as changes in temperature, pH, or the presence of competitive guest molecules, earning them the "smart material" designation. acs.org

A prominent example of such assemblies is the formation of polyrotaxanes and polypseudorotaxanes. mdpi.com A polypseudorotaxane consists of multiple cyclodextrin rings threaded onto a linear polymer chain (like polyethylene glycol, PEO) without being covalently bonded. mdpi.com If the ends of the polymer chain are capped with bulky molecules to prevent the cyclodextrins from dethreading, the structure is called a polyrotaxane.

These supramolecular structures can be used to create novel materials like injectable, in-situ gelling hydrogels. acs.orgnih.gov These systems exist as a solution at room temperature but transform into a gel at body temperature, making them ideal for drug delivery applications. acs.org The cross-links in these hydrogels are the non-covalent inclusion complexes, which can be disrupted by specific stimuli, allowing for on-demand drug release. nih.gov The combination of cyclodextrins with polymers through supramolecular chemistry opens up possibilities for creating a wide range of advanced materials with tunable properties for applications in biomedicine, materials science, and beyond. nih.govrsc.org

Utility in Analytical Chemistry and Separation Science Research

HE-β-CD's unique structural features are leveraged in analytical chemistry and separation science for the precise recognition and separation of molecules.

Chiral Recognition and Enantioseparation Methodologies

The separation of enantiomers, which are mirror-image isomers of chiral molecules, is critical in fields like pharmaceuticals and agrochemicals, as different enantiomers can have vastly different biological activities. HE-β-CD is widely employed as a chiral selector in various analytical techniques to achieve this separation.

In capillary electrophoresis (CE), HE-β-CD is added to the background electrolyte, where it forms transient diastereomeric inclusion complexes with the enantiomers of an analyte. syncsci.comresearchgate.net The differing stabilities of these complexes lead to different migration times, enabling their separation. For instance, HE-β-CD has been successfully used as a mobile phase additive for the enantioseparation of methylthiohydantoin-phenylalanine and methylthiohydantoin-tyrosine. deepdyve.com Research has also demonstrated its effectiveness in the chiral separation of new psychoactive substances (NPS) and various drugs. syncsci.comresearchgate.net

High-performance liquid chromatography (HPLC) also utilizes HE-β-CD for chiral separations, either as a chiral mobile phase additive or by immobilizing it onto a stationary phase to create a chiral stationary phase (CSP). mdpi.commdpi.com For example, enantiomers of 2-(4-hydroxyphenyl)propionic acid have been successfully separated using high-speed counter-current chromatography with HE-β-CD as a chiral selector. researchgate.net The choice of experimental conditions, such as temperature, pH, and solvent composition, is crucial for optimizing enantioselectivity. mdpi.comnih.gov

Table 1: Examples of Enantioseparation using Hydroxyethyl-β-cyclodextrin

AnalyteAnalytical TechniqueRole of HE-β-CDReference
Methylthiohydantoin-phenylalanineCapillary ElectrophoresisMobile Phase Additive deepdyve.com
Methylthiohydantoin-tyrosineCapillary ElectrophoresisMobile Phase Additive deepdyve.com
New Psychoactive Substances (NPS)Capillary ElectrophoresisChiral Selector in Background Electrolyte syncsci.com
2-(4-hydroxyphenyl)propionic acidHigh-Speed Counter-Current ChromatographyChiral Selector researchgate.net

Adsorption and Extraction of Target Molecules in Research Systems

The ability of HE-β-CD to form inclusion complexes with a wide range of organic molecules makes it a valuable tool for selective adsorption and extraction in research settings. This is particularly useful for isolating specific compounds from complex matrices. analis.com.my

In a technique known as dispersive liquid-liquid microextraction (DLLME), HE-β-CD has been incorporated into deep eutectic solvents to enhance the extraction of sulfonamides from environmental water samples. bohrium.com The cyclodextrin's cavity encapsulates the target analytes, facilitating their transfer from the aqueous phase to the extraction solvent. analis.com.mybohrium.com This approach improves extraction efficiency and allows for the determination of trace-level contaminants. bohrium.com

Furthermore, HE-β-CD can be used in solid-phase extraction (SPE) by immobilizing it onto a solid support. These HE-β-CD-functionalized sorbents exhibit enhanced selectivity for target molecules, enabling their preconcentration and purification from various samples. The unique hydrophobic interior and hydrophilic exterior of HE-β-CD allow for a combination of inclusion complexation and other interactions, leading to improved extraction performance. analis.com.my

Development of Sensors and Biosensors

HE-β-CD plays a crucial role in the development of electrochemical sensors and biosensors due to its molecular recognition capabilities. nih.govresearchgate.net By immobilizing HE-β-CD onto an electrode surface, a recognition layer is created that can selectively bind to target analytes. nih.gov

This host-guest interaction can be transduced into a measurable signal, such as a change in current, potential, or impedance. For example, a sensor for the environmental pollutant nonylphenol (NP) was developed by functionalizing multi-walled carbon nanotubes with HE-β-CD and cetyltrimethylammonium chloride. acs.org The HE-β-CD captures NP molecules, leading to a detectable electrochemical response. acs.org

In the realm of biosensors, HE-β-CD can be used to immobilize enzymes or other biological recognition elements onto a sensor platform. nih.gov The cyclodextrin provides a biocompatible microenvironment that helps to maintain the activity of the biomolecule. nih.gov Additionally, competitive binding assays have been designed where the displacement of a guest molecule from the HE-β-CD cavity by the target analyte generates a signal. nih.gov These sensor technologies have shown promise for the detection of a wide range of analytes, including environmental contaminants, biomolecules, and drugs. nih.gov

Catalytic Applications and Molecular Recognition Studies

The well-defined cavity of HE-β-CD allows it to act as a microreactor, influencing the rate and selectivity of chemical reactions. By encapsulating reactant molecules, HE-β-CD can bring them into close proximity, pre-organize them for a reaction, or shield them from the bulk solvent, thereby acting as a catalyst or catalyst support.

Molecular recognition is the foundation of HE-β-CD's catalytic activity. The selective binding of specific substrates into its cavity is a key step. frontiersin.org This host-guest chemistry has been extensively studied to understand the forces driving complex formation, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. frontiersin.org These studies are crucial for designing HE-β-CD-based catalysts with high efficiency and specificity.

While direct catalytic applications of HE-β-CD are an area of ongoing research, its role in facilitating reactions and serving as a building block for more complex catalytic systems is well-established. For instance, by modifying HE-β-CD with catalytically active groups, researchers can create artificial enzymes that mimic the function of natural enzymes.

Environmental Remediation Research (e.g., pollutant sequestration models)

HE-β-CD is being investigated as a promising agent for environmental remediation, particularly for the removal of organic pollutants from contaminated water and soil. mdpi.comdntb.gov.ua Its ability to form water-soluble inclusion complexes with a wide variety of hydrophobic pollutants is the key to its effectiveness. dntb.gov.uacsic.es

When introduced into a contaminated environment, HE-β-CD can encapsulate pollutants such as polycyclic aromatic hydrocarbons (PAHs), pesticides, and industrial dyes within its cavity. mdpi.comdntb.gov.ua This process, known as sequestration, effectively increases the apparent solubility of these otherwise poorly soluble compounds, facilitating their removal from the solid phase (e.g., soil particles) and enhancing their bioavailability for degradation by microorganisms. csic.es

Research has shown that HE-β-CD can significantly enhance the bioremediation of soils contaminated with organic pollutants. csic.es It acts as a "greener" alternative to synthetic surfactants for increasing the mobility and degradation of these contaminants. csic.es Furthermore, HE-β-CD can be incorporated into various materials, such as polymers and nanocomposites, to create adsorbents for water treatment. dntb.gov.uarsc.org These materials can effectively capture pollutants from aqueous solutions. dntb.gov.ua Molecular modeling studies are also being employed to understand the interactions between pollutants and functionalized β-cyclodextrins to design more effective adsorbents. nih.gov

Theoretical and Computational Investigations of Hydroxyethyl |a| Cyclodextrin

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations have become indispensable tools for studying the complex behavior of cyclodextrins and their inclusion complexes. nih.gov These methods allow for the detailed examination of molecular structures, their dynamic movements, and the energetic landscapes of host-guest interactions, providing insights that are often difficult to obtain through experimental techniques alone. nih.govnih.gov

Computational studies have explored the conformational space of modified cyclodextrins. For instance, in a study on hydroxypropyl-β-cyclodextrin (HP-β-CD), a related derivative, the addition of hydroxypropyl groups was shown to increase the flexibility of the molecule. nih.gov While specific conformational analysis of HE-β-CD is less documented in readily available literature, the principles are transferable. The position and orientation of the hydroxyethyl (B10761427) groups are expected to be dynamic, influenced by factors such as the solvent environment and the presence of a guest molecule. mdpi.comresearchgate.net Molecular dynamics simulations can track the time evolution of these conformations, revealing the most probable arrangements and the energy barriers between them. nih.gov These simulations often employ force fields like AMBER, which are parameterized to accurately model the interactions within and between molecules, including those with sugar units. mdpi.com

The conformation of the cyclodextrin (B1172386) can also be influenced by the solvent. Studies on β-cyclodextrin have shown that its conformation changes when moving from the gas phase to a water environment, which in turn affects its complexation capabilities. mdpi.com The presence of water molecules within the cavity and interacting with the hydroxyl groups on the exterior plays a significant role in stabilizing certain conformations. acs.org

MD simulations are particularly powerful for visualizing and quantifying the process of a guest molecule entering the HE-β-CD cavity. nih.gov These simulations can provide a step-by-step view of the binding pathway, identify key intermolecular interactions, and calculate the binding free energy, which is a measure of the complex's stability. chemrxiv.org

For example, a study investigating the complexation of dacarbazine (B1669748) with HE-β-CD used molecular mechanics and semi-empirical methods to explore the potential binding modes. mdpi.com The simulations revealed that the stability of the complex is influenced by interactions between the guest molecule and the hydroxyethyl substituent chains. mdpi.com Similarly, in silico studies on the complexation of insulin (B600854) with HE-β-CD have used molecular docking programs like AutoDock to predict the binding energy and identify the most favorable binding sites. mdpi.com

Table 1: Simulated Binding Energies of HE-β-CD Complexes with Various Guest Molecules
Guest MoleculeMethodologyPredicted Binding Energy (kcal/mol)Key Findings
DacarbazineMolecular Mechanics (AMBER99), Semi-empirical (PM6-D3-H4, PM7), DFT (M08-HX-D3)Complexation energy of approximately -194 kJ/mol (approx. -46.4 kcal/mol) with PCM modelHE-β-CD formed the most thermodynamically stable complex compared to α-CD and HP-β-CD. mdpi.com
Insulin (DS 1)AutoDock-0.72 (average), -3.05 (best)The hydroxyethyl groups contribute to the binding, with specific residues on the insulin molecule being key interaction points. mdpi.com
Insulin (DS 2)AutoDock0.61 (average), -0.49 (best)The degree of substitution of the hydroxyethyl groups impacts the binding energy. mdpi.com

The choice of solvent model in computational simulations can significantly impact the predicted stability of cyclodextrin complexes. mdpi.comnih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.comresearchgate.net These models are computationally less expensive than explicit solvent models, which involve simulating individual solvent molecules.

A study on dacarbazine complexes with various cyclodextrins, including HE-β-CD, evaluated the influence of different implicit solvent models (PCM, CPCM, SMD, and Onsager) on the calculated thermodynamic properties. mdpi.comnih.gov While the choice of the solvent model had a minor effect on the predicted geometry of the complexes, it significantly affected the calculated enthalpy, Gibbs free energy, and solvation free energy. mdpi.comnih.gov The SMD model was found to provide the best agreement with experimental data for the Gibbs free energy of solvation. mdpi.comnih.gov This highlights the importance of selecting an appropriate solvent model to obtain accurate predictions of complex stability. mdpi.com

Simulation of Host-Guest Binding Events

Quantum Chemical Calculations

Quantum chemical (QC) calculations provide a more rigorous theoretical framework for studying molecular systems compared to classical molecular mechanics. nih.gov These methods, based on the principles of quantum mechanics, can provide detailed information about the electronic structure, bonding, and reactivity of molecules. mdpi.com

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods approximate the complex many-electron problem by focusing on the electron density. nih.gov

DFT has become a popular tool for studying cyclodextrin complexes due to its balance of accuracy and computational cost. mdpi.com Various DFT functionals, such as B3LYP and M06-2X, are used to approximate the exchange-correlation energy, a key component of the total energy. physchemres.orgbeilstein-journals.org The choice of the functional and the basis set, which describes the atomic orbitals, is crucial for obtaining reliable results. nih.gov

In the context of HE-β-CD, DFT calculations have been used to optimize the geometries of the host, guest, and the inclusion complex, and to calculate interaction energies. mdpi.com For instance, a study on dacarbazine complexation employed the M08-HX-D3 functional with the 6-31G(d,p) basis set to investigate the stability of the formed complexes. mdpi.com DFT studies can also be combined with experimental data, such as FT-IR spectroscopy, to provide a more comprehensive understanding of the molecular interactions within the complex. mdpi.com

A key application of quantum chemical calculations is the prediction of interaction energies between the host (HE-β-CD) and a guest molecule. mdpi.com The interaction energy is a direct measure of the strength of the non-covalent interactions that hold the complex together. mdpi.com Negative interaction energies indicate that the formation of the inclusion complex is an energetically favorable process. physchemres.org

QC methods can also predict the most stable geometry of the inclusion complex, including the orientation of the guest molecule within the cyclodextrin cavity. researchgate.net For example, in a study of β-cyclodextrin complexes with homovanillic acid, DFT calculations were used to determine that the orientation where one part of the guest molecule is more deeply embedded in the cavity is energetically more favorable. physchemres.org

The accuracy of these predictions depends on several factors, including the level of theory, the basis set, and the treatment of dispersion interactions and solvent effects. mdpi.combeilstein-journals.org For instance, it has been shown that for β-cyclodextrin complexes, the B3LYP/6-31G(d,p)-D3 approach provides accurate results for both geometries and complexation energies. mdpi.com

Table 2: Predicted Interaction Energies and Geometries for β-Cyclodextrin Derivative Complexes
Host-Guest SystemComputational MethodInteraction/Complexation Energy (kcal/mol)Predicted Geometry/Orientation
Dacarbazine/HE-β-CDDFT (M08-HX-D3/6-31G(d,p))-236 kJ/mol (approx. -56.4 kcal/mol) with Onsager modelThe complex is stabilized by interactions with the hydroxyethyl groups. mdpi.com
Homovanillic acid/β-CD (Orientation A)DFT (PW6B95/6-31G(d))-52.37 (in vacuum)Orientation A, with deeper inclusion, is more favorable. physchemres.org
Fisetin (B1672732)/β-CDQM (M06-2X/6-31G(d,p))-16.6 (with BSSE correction)The phenyl ring of fisetin is preferentially included in the cavity. beilstein-journals.org

Analysis of Intermolecular Forces at the Quantum Level

Quantum mechanics (QM) calculations are instrumental in dissecting the nature and strength of intermolecular forces that govern the formation and stability of host-guest complexes involving HE-β-CD. These forces are primarily non-covalent and include hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Theoretical studies have employed various quantum chemical methods, such as Density Functional Theory (DFT) and semi-empirical methods like PM3, to investigate these interactions. physchemres.orgaip.orgmdpi.com For instance, the formation of inclusion complexes is often driven by the displacement of high-energy water molecules from the hydrophobic cavity of the cyclodextrin, a process favored by an increase in entropy. nih.gov The stability of the resulting complex is then dictated by the fine balance of interactions between the guest molecule and the interior of the HE-β-CD cavity.

Hydrogen bonding plays a crucial role, particularly when the guest molecule possesses hydrogen bond donor or acceptor groups. researchgate.net The hydroxyl and hydroxyethyl groups on the rims of the HE-β-CD molecule can form hydrogen bonds with the guest, contributing significantly to the binding energy. mdpi.com For example, in a study of the dacarbazine:HE-β-CD complex, twelve hydrogen bonds were observed, which positively influenced the stability of the complex. mdpi.com

The table below summarizes the types of intermolecular forces and the computational methods used to study them in the context of cyclodextrin complexes.

Intermolecular ForceComputational Method(s)Key Findings
Hydrogen Bonding DFT, PM3, NBO analysisPlays a significant role in the stability of complexes, especially with polar guests. The number and strength of hydrogen bonds can be quantified. physchemres.orgresearchgate.netmdpi.com
Van der Waals Forces DFT with dispersion correction (e.g., B3LYP-D3), MM/PBSAA primary driving force for the inclusion of nonpolar moieties of guest molecules into the cyclodextrin cavity. mdpi.comconicet.gov.arresearchgate.net
Hydrophobic Interactions Implicit solvent models, Molecular DynamicsThe release of "high-energy" water molecules from the cavity upon guest binding is a major thermodynamic driving force. nih.gov

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property descriptors of molecules with their biological activity or other specific effects. In the context of HE-β-CD, QSAR studies can be employed to predict the binding affinity and complexation efficiency of different guest molecules without the need for extensive experimental work. researchgate.net

These models are built by first calculating a set of molecular descriptors for a series of guest molecules. These descriptors can include constitutional, topological, geometrical, and electronic properties. Subsequently, a mathematical relationship is established between these descriptors and the experimentally determined binding constants (logK) or binding free energies of the guest molecules with HE-β-CD.

Various statistical and machine learning methods are used to develop QSAR models, including multiple linear regression, partial least squares, and support vector machines. researchgate.net A successful QSAR model can then be used to predict the binding affinity of new, untested guest molecules, thereby accelerating the screening process for suitable candidates for complexation.

For example, a QSAR study on β-cyclodextrin complexes demonstrated the ability to predict logK values with good accuracy. researchgate.net While this study focused on the parent β-cyclodextrin, the methodology is directly applicable to HE-β-CD. The key is to develop a robust model based on a diverse training set of guest molecules with known binding affinities for HE-β-CD.

The table below outlines the components of a typical QSAR study for predicting cyclodextrin-guest binding.

QSAR ComponentDescriptionExamples of Methods/Descriptors
Molecular Descriptors Numerical representations of the chemical and physical properties of guest molecules.Constitutional indices, topological indices (e.g., norm indexes), quantum chemical descriptors. researchgate.net
Statistical Model The mathematical equation that links the descriptors to the activity (binding affinity).Multiple Linear Regression (MLR), Least-Squares Support Vector Machine (LS-SVM). researchgate.net
Model Validation The process of assessing the predictive power and robustness of the QSAR model.Leave-one-out cross-validation (QLOO), external test set prediction. researchgate.net

Prediction of Host-Guest Stoichiometry and Binding Affinities

Computational methods are invaluable for predicting the stoichiometry (the ratio of host to guest molecules in the complex) and the binding affinity of HE-β-CD inclusion complexes. The most common stoichiometries are 1:1, but 1:2 and 2:1 complexes can also form depending on the size and shape of the guest molecule. physchemres.orgresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used for this purpose. aip.orgresearchgate.net Molecular docking predicts the preferred orientation of a guest molecule within the HE-β-CD cavity and provides a scoring function to estimate the binding affinity. aip.org MD simulations, on the other hand, provide a dynamic picture of the complexation process, allowing for the calculation of binding free energies, which are a more accurate measure of binding affinity.

The binding free energy can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). researchgate.net These methods calculate the free energy of the complex and the individual host and guest molecules in solution, with the difference corresponding to the binding free energy.

For instance, a study on dacarbazine complexation with different cyclodextrins, including HE-β-CD, used theoretical models to evaluate thermodynamic properties. mdpi.com The results indicated that the complex with HE-β-CD was the least spontaneous, likely due to the influence of the hydroxyethyl substituents on its structure. mdpi.com Another computational study predicted that the binding of various guest molecules to β-cyclodextrin is primarily driven by van der Waals interactions. researchgate.net

The following table presents a summary of computational methods used to predict stoichiometry and binding affinities.

Computational MethodInformation ProvidedKey Considerations
Molecular Docking Preferred binding pose of the guest, initial estimate of binding affinity (docking score). aip.orgThe scoring functions are approximations and may not always correlate well with experimental binding affinities. aip.org
Molecular Dynamics (MD) Simulations Dynamic behavior of the complex, binding free energy, role of solvent. researchgate.netComputationally intensive, the accuracy depends on the force field and simulation time.
Free Energy Calculations (MM/PBSA, MM/GBSA) More accurate prediction of binding affinity compared to docking scores. researchgate.netRequires equilibrated MD trajectories and involves approximations in the solvation model.
Quantum Mechanics (QM) Highly accurate binding energies, detailed analysis of intermolecular interactions. mdpi.comComputationally very expensive, typically limited to smaller systems or single-point calculations on structures from MD or docking.

Q & A

Q. What methodologies are recommended to assess the solubility enhancement of hydrophobic drugs using HE-β-CD?

To evaluate solubility enhancement, employ phase-solubility studies (Higuchi-Connors method) to determine the stability constant (K1:1) of drug-HE-β-CD complexes . Prepare aqueous solutions with increasing HE-β-CD concentrations (e.g., 0–10 mM), equilibrate with excess drug, and quantify dissolved drug via HPLC or UV-Vis spectroscopy. Calculate K1:1 from the slope of the linear phase of the solubility curve. Ensure controls for pH (6–8) and temperature (25–37°C), as these factors influence complexation efficacy .

Q. How should researchers characterize HE-β-CD inclusion complexes to confirm host-guest interactions?

Use a combination of spectroscopic and thermal analyses:

  • NMR : Monitor chemical shift changes in <sup>1</sup>H-NMR spectra (e.g., upfield shifts for protons in the hydrophobic cavity) .
  • XRD : Compare diffraction patterns of physical mixtures vs. complexes; inclusion complexes typically show amorphous or altered crystalline structures .
  • DSC/TGA : Identify shifts in endothermic peaks (melting points) or weight loss profiles to confirm molecular encapsulation .
  • FTIR : Detect shifts in vibrational bands (e.g., carbonyl groups) to infer interactions .

Q. What experimental controls are critical when evaluating HE-β-CD’s impact on drug stability?

  • Oxidative/Photolytic Stability : Exclude light or oxygen using amber glassware or nitrogen-purged systems .
  • Enzymatic Degradation : Include controls with biological fluids (e.g., plasma, lysosomal enzymes) to assess HE-β-CD’s protective effects .
  • pH Sensitivity : Test stability across physiological pH ranges (1.2–7.4) using simulated gastric/intestinal fluids .

Advanced Research Questions

Q. How can researchers resolve contradictions in HE-β-CD’s cytotoxicity data across cell lines?

Contradictions often arise from variable experimental conditions:

  • Dose Dependency : Perform MTT assays across a wide concentration range (0.1–10 mM) to identify non-linear toxicity thresholds .
  • Cell-Type Specificity : Compare primary vs. immortalized cells; HE-β-CD may disrupt cholesterol-rich membranes in certain lineages (e.g., renal vs. hepatic) .
  • Assay Interference : Validate cytotoxicity results with orthogonal methods (e.g., LDH release, apoptosis markers) to exclude artifacts from HE-β-CD’s optical or chemical interference .

Q. What strategies optimize HE-β-CD-based formulations for targeted drug delivery?

  • Functionalization : Conjugate HE-β-CD with targeting ligands (e.g., folate, peptides) via carbodiimide chemistry to enhance cellular uptake .
  • Co-Complexation : Combine HE-β-CD with permeability enhancers (e.g., chitosan) to improve mucosal or blood-brain barrier penetration .
  • In Vivo Pharmacokinetics : Use radiolabeled HE-β-CD (e.g., <sup>14</sup>C) to track biodistribution and renal clearance patterns in animal models .

Q. How should researchers design studies to address HE-β-CD’s variable effects on enzymatic activity?

  • Kinetic Assays : Measure enzyme activity (e.g., Vmax, Km) with/without HE-β-CD using spectrophotometric or fluorometric methods .
  • Molecular Docking : Simulate HE-β-CD’s interactions with enzyme active sites (e.g., using AutoDock Vina) to predict steric hindrance or allosteric effects .
  • Competition Studies : Add competing substrates (e.g., cholesterol for CYP enzymes) to differentiate direct inhibition vs. substrate sequestration .

Q. What systematic approaches are recommended for meta-analyses of HE-β-CD’s efficacy in preclinical studies?

  • PRISMA Guidelines : Follow a predefined protocol (registration: PROSPERO) to screen, extract, and synthesize data from databases (PubMed, Scopus) .
  • Risk of Bias : Use SYRCLE’s tool to assess preclinical study quality, focusing on randomization, blinding, and outcome reporting .
  • Heterogeneity Analysis : Apply I<sup>2</sup> statistics to quantify variability across studies; subgroup by administration route or disease model .

Methodological Tables

Q. Table 1. Key Parameters for Phase-Solubility Studies of HE-β-CD Complexes

ParameterRecommended Range/ApproachReference
HE-β-CD Concentration0–10 mM (aqueous buffer)
Equilibration Time24–72 hrs (agitation at 100 rpm)
Temperature Control25°C (room) or 37°C (physiological)
Analytical MethodHPLC with UV/Vis detection

Q. Table 2. Common Pitfalls in HE-β-CD Cytotoxicity Assays

PitfallMitigation StrategyReference
Optical InterferenceUse cell-free controls for absorbance/fluorescence
Membrane Cholesterol ExtractionLimit exposure time (<24 hrs)
Solvent ToxicityUse ≤1% DMSO in vehicle controls

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.